Promethazine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021192 | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
58-33-3 | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Promethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Promethazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Advanced Pharmacological Mechanisms and Receptor Interactions of Promethazine Hydrochloride
Receptor Binding Profile and Affinities
Promethazine (B1679618) exhibits a broad receptor binding profile. It is a strong antagonist of the histamine (B1213489) H1 receptor and a moderate antagonist of muscarinic acetylcholine (B1216132) receptors (mAChR). caymanchem.com Additionally, it shows some affinity for dopamine (B1211576), serotonin (B10506), and alpha-adrenergic receptors. drugbank.com The primary therapeutic actions and several side effects are a direct consequence of its interactions with the H1 and muscarinic receptors.
The principal mechanism of action for promethazine is the competitive and reversible antagonism of histamine at H1-receptor sites. medsafe.govt.nz This action blocks the effects of histamine on effector cells, which are responsible for vasodilation and increased capillary permeability. medsafe.govt.nz The interaction is characterized by specific kinetic and thermodynamic properties that determine the drug's efficacy and duration of action. nih.gov Promethazine engages in hydrophobic interactions and hydrogen bonding with the H1 receptor, and its structural flexibility allows it to adopt multiple conformations to optimize binding. scbt.com
Quantitative assays have determined the high affinity of promethazine for the histamine H1 receptor. Receptor-binding assays have reported a dissociation constant (Ki) of 0.98 nM for the human H1 receptor. caymanchem.com Another study reported a similar Ki value of 1.4 nM . researchgate.net This high affinity underscores its potency as an H1 antagonist. Promethazine is also selective, showing significantly lower affinity for H3 (Ki >100 µM) and H4 (Ki = 77.6 µM) receptors. caymanchem.com
Table 1: Promethazine H1 Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Human Histamine H1 | 0.98 nM | caymanchem.com |
| Histamine H1 | 1.4 nM | researchgate.net |
| Human Histamine H3 | >100 µM | caymanchem.com |
| Human Histamine H4 | 77.6 µM | caymanchem.com |
Research into the allosteric modulation of the H1 receptor has revealed that ions can act as allosteric effectors. nih.gov Specifically, sodium ions (Na+) can modulate the binding of antagonists to the H1 receptor. nih.gov However, the binding of promethazine was found to be only minimally affected by Na+, with its dissociation constant (Kd) increasing by only 1.9-fold, in contrast to other antagonists that were more significantly impacted. nih.gov This suggests that while allosteric modulation by ions is a feature of the H1 receptor, promethazine's binding is relatively stable against such effects. nih.gov The reaction kinetics of promethazine suggest a rapid onset of action, and its lipophilic nature enhances membrane permeability, facilitating effective receptor modulation. scbt.com
Kinetic binding studies are crucial for understanding the duration of a drug's action. nih.gov The kinetic parameters for promethazine have been determined using advanced techniques like NanoBRET assays, which allow for the quantification of association (kon) and dissociation (koff) rate constants. core.ac.uk
Table 2: Kinetic Parameters of Promethazine at the H1 Receptor
| Parameter | Value | Description | Reference |
|---|---|---|---|
| kon | Data not explicitly detailed in provided results | Association rate constant | core.ac.uk |
| koff | Data not explicitly detailed in provided results | Dissociation rate constant | core.ac.uk |
Computational studies have also investigated the thermodynamic properties of promethazine, optimizing parameters like potential, kinetic, and total energy at both environmental and body temperatures to understand its stability and interactions. unirioja.esresearchgate.net
Promethazine exhibits significant anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.govpatsnap.comnih.gov These "atropine-like" actions are responsible for many of its secondary effects and contribute to its therapeutic uses in motion sickness and nausea. nih.gov Quantitative receptor-binding assays have confirmed a high affinity of promethazine for muscarinic receptors, with a reported Ki value of 22 nM . caymanchem.comphysiology.org This antagonism blocks the parasympathetic nervous system's effects mediated by acetylcholine. patsnap.com
There are five distinct subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors with varied tissue distribution and signaling pathways. researchgate.net The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. researchgate.net Promethazine is known to act as an antagonist across these subtypes. drugbank.com However, a detailed affinity profile of promethazine for each individual M1-M5 subtype is not well-documented in publicly available research. Many muscarinic antagonists lack high selectivity due to the highly conserved nature of the acetylcholine binding site across the subtypes. nih.govresearchgate.net
Table 3: Promethazine Muscarinic Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| Muscarinic Acetylcholine Receptors (General) | 22 nM | caymanchem.comphysiology.org |
| M1, M2, M3, M4, M5 | Acts as an antagonist; specific Ki values not detailed. | drugbank.com |
The anticholinergic mechanism of promethazine is central to several of its clinical effects. Its antiemetic and anti-motion sickness properties are believed to result from central anticholinergic actions on the vestibular apparatus, the integrative vomiting center, and the medullary chemoreceptor trigger zone. medsafe.govt.nz By blocking muscarinic receptors in these areas, promethazine can reduce stimuli to the brain stem reticular system. medsafe.govt.nz This blockade of acetylcholine's action also leads to a drying effect on oral and nasal mucosa. medsafe.govt.nz The central anticholinergic effects can range from sedation to, at high doses, CNS stimulation, which is attributable to its antimuscarinic activity. medsafe.govt.nzlareb.nl Research has established that promethazine readily crosses the blood-brain barrier to exert these central effects. researchgate.net
Dopamine Receptor Antagonism: Mesolimbic and Other Pathways
Promethazine hydrochloride acts as an antagonist at dopamine receptors, a mechanism that contributes to some of its therapeutic effects and side effects. nih.gov Its interaction is particularly noted within the mesolimbic pathway, a key circuit in the brain's reward system.
This compound demonstrates a moderate affinity for dopamine D2 receptors, where it functions as an antagonist. wikipedia.orgmedchemexpress.combiocrick.com This binding competitively blocks the action of dopamine at these sites. The inhibition of D2 receptors in the mesolimbic pathway is a mechanism shared with antipsychotic medications. medscape.com While promethazine is not primarily used for its antipsychotic properties, its antidopaminergic activity contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone of the medulla. nih.gov Research has reported varying binding affinities (Ki) for promethazine at the D2 receptor, with values around 100 nM. guidetopharmacology.org
Table 1: Promethazine Binding Affinities for Dopamine Receptors
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| D2 | ~100 nM | guidetopharmacology.org |
The antagonism of D2 receptors by this compound is also implicated in the modulation of the extrapyramidal system, which is responsible for motor control. wikipedia.org Blockade of D2 receptors in the nigrostriatal pathway can disrupt the balance of neurotransmission, leading to extrapyramidal symptoms (EPS). droracle.aiclevelandclinic.org These motor side effects can include acute dystonia (involuntary muscle contractions), akathisia (restlessness), and pseudoparkinsonism. wikipedia.orgfda.gov Research has explored the use of promethazine to manage extrapyramidal disorders induced by other drugs, such as levodopa-induced dyskinesia in Parkinson's disease patients. nih.gov
Alpha-Adrenergic Receptor Interactions: Subtype-Specific Investigations
Studies have shown that this compound acts as an antagonist at α1-adrenergic receptors. wikipedia.orgmedchemexpress.combiocrick.com This blockade can lead to effects such as vasodilation and a subsequent drop in blood pressure (hypotension). nih.gov The affinity of promethazine for the α1A-adrenoceptor has been measured, with a reported Ki value of 32 nM. guidetopharmacology.org
Table 2: Promethazine Binding Affinities for Adrenergic Receptors
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| α1A | 32 nM | guidetopharmacology.org |
| α2B | 24 nM | guidetopharmacology.org |
Serotonin Receptor Interactions: 5-HT2A and 5-HT2C Affinities
Table 3: Promethazine Binding Affinities for Serotonin Receptors
| Receptor | Binding Affinity (pIC50) | Reference |
|---|---|---|
| 5-HT2C | 7.92 | guidetopharmacology.org |
NMDA Receptor Antagonism: Non-Competitive Mechanisms and Implications
Recent research has unveiled another significant aspect of promethazine's pharmacology: its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net This action is distinct from its other receptor interactions and may underlie some of its sedative and analgesic effects. nih.gov
Electrophysiological studies have demonstrated that promethazine inhibits NMDA-induced currents in a reversible and concentration-dependent manner, with a half-maximal effect (IC50) at approximately 20 μM. nih.govresearchgate.net This inhibition is non-competitive, meaning it does not compete with the binding of glutamate (B1630785) or glycine (B1666218) to the receptor. nih.gov The mechanism appears to involve an interaction with the channel pore at a site external to the Mg2+ binding site. nih.govresearchgate.net This NMDA receptor antagonism may contribute to the sedative properties of promethazine and suggests a potential for neuroprotective effects. nih.govresearchgate.net
Electrophysiological Characterization of NMDA Inhibition
Recent electrophysiological studies have revealed that this compound acts as a selective, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. patsnap.comnih.gov
Utilizing the patch-clamp technique on human cells heterologously expressing glutamate receptors, researchers have demonstrated that promethazine selectively inhibits NMDA receptors while having minimal effect on AMPA and kainate receptors. patsnap.comnih.gov This inhibition of NMDA-induced membrane currents is concentration-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 20 μM. patsnap.comnih.gov The antagonism is non-competitive, as its potency is not affected by varying concentrations of the agonists glutamate or glycine. patsnap.comnih.gov
Further investigation into the mechanism of inhibition has shown a weak dependence on both membrane potential and pH levels (between 6.8 and 7.8). patsnap.comnih.gov Unlike many other NMDA receptor antagonists, promethazine does not interact with the Mg2+ binding site within the ion channel. patsnap.comnih.gov Instead, evidence from displacement studies with 9-aminoacridine (B1665356) suggests that promethazine likely binds to a more external site within the channel pore. patsnap.comnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Receptor Selectivity | Selective for NMDA receptors over AMPA and kainate receptors | patsnap.comnih.gov |
| Inhibition Type | Reversible, non-competitive | patsnap.comnih.gov |
| Potency (IC50) | ~20 μM | patsnap.comnih.gov |
| Mechanism | Weakly voltage-dependent; does not interact with Mg2+ site; likely binds to an external channel pore site | patsnap.comnih.gov |
Potential for Analgesic and Neuroprotective Mechanisms
The antagonism of NMDA receptors by this compound may underlie some of its clinically observed analgesic and neuroprotective effects. patsnap.comnih.gov NMDA receptors are critically involved in central sensitization, a key process in the development and maintenance of chronic pain states. By inhibiting these receptors, promethazine could potentially attenuate pain signaling. drugbank.com
Furthermore, excessive activation of NMDA receptors is a well-established pathway for excitotoxicity, a process that leads to neuronal damage and death in various neurological conditions. nih.gov The ability of promethazine to block these receptors suggests a potential neuroprotective role, which may contribute to its sedative and other central nervous system effects. patsnap.comnih.gov
Cellular and Molecular Signaling Pathways Modulation
This compound's interaction with various receptors initiates a cascade of intracellular signaling events that modulate cellular function.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Promethazine acts as an antagonist at several G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. drugbank.comwikipedia.org Its primary and most potent action is the antagonism of the histamine H1 receptor. wikipedia.orgsmpdb.ca Histamine H1 receptors are typically coupled to Gq/11 proteins. mdpi.com Antagonism by promethazine blocks the histamine-induced activation of phospholipase C (PLC), which in turn prevents the formation of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comsmpdb.ca This action ultimately interferes with the mobilization of intracellular calcium. smpdb.ca
Promethazine also exhibits antagonistic activity at dopamine D2 receptors. drugbank.comnih.gov These receptors are coupled to Gi/o proteins, and their activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By blocking D2 receptors, promethazine can prevent this dopamine-mediated decrease in cAMP. nih.gov Additionally, the compound shows antagonist effects at muscarinic acetylcholine receptors (M1-M5) and alpha-adrenergic receptors. drugbank.comamegroups.org
| Receptor | Action | Associated G-Protein | Primary Downstream Effect | Reference |
|---|---|---|---|---|
| Histamine H1 | Antagonist | Gq/11 | Inhibits PLC activation, reducing IP3 and DAG formation | wikipedia.orgmdpi.com |
| Dopamine D2 | Antagonist | Gi/o | Prevents inhibition of adenylyl cyclase, affecting cAMP levels | drugbank.comnih.gov |
| Muscarinic (M1-M5) | Antagonist | Gq/11 or Gi/o | Inhibits acetylcholine-mediated signaling | drugbank.comnih.gov |
| Alpha-adrenergic | Antagonist | Gq/11 or Gi/o | Blocks adrenaline/noradrenaline signaling | drugbank.comamegroups.org |
Ion Channel Modulation (e.g., Sodium Channels for Local Anesthetic Effects)
This compound has been shown to block voltage-gated sodium channels, a mechanism that underlies its local anesthetic properties. patsnap.comwikipedia.orgrfppl.co.in Studies on guinea-pig ventricular myocytes have demonstrated that promethazine blocks the fast sodium current (INa) in a concentration- and voltage-dependent manner. nih.govnih.gov The blockade is more pronounced at less negative holding potentials, indicating a higher affinity for the inactivated state of the channel. nih.govnih.gov This action, which is similar to that of Class I antiarrhythmic drugs, prevents the initiation and conduction of nerve impulses, thereby producing local anesthesia. patsnap.comnih.gov The open channel blockade is considered to play a minor role in this effect. nih.govnih.gov
Enzyme Inhibition and Activation Studies (e.g., CYP2D6 for Metabolism)
This compound's metabolism is primarily handled by the cytochrome P450 enzyme system in the liver. Specifically, CYP2D6 is the principal enzyme responsible for the hydroxylation of promethazine. drugbank.comnih.govcambridge.org In addition to being a substrate for CYP2D6, promethazine also acts as an inhibitor of this enzyme. nih.govnih.govmedsafe.govt.nz This inhibitory action means that promethazine has the potential to interfere with the metabolism of other drugs that are also substrates for CYP2D6, potentially leading to increased plasma concentrations of those drugs. medsafe.govt.nzmedscape.com Studies have also indicated that promethazine can weakly inhibit another cytochrome P450 enzyme, CYP2C9. nih.gov
Intracellular Second Messenger Systems (e.g., cAMP, Ca2+)
The modulation of GPCRs by promethazine directly impacts intracellular second messenger systems. As an antagonist of histamine H1 receptors, which signal through the Gq/11-PLC pathway, promethazine inhibits the production of IP3 and DAG, thereby preventing the release of intracellular calcium (Ca2+) stores. mdpi.comsmpdb.ca This reduction in Ca2+ mobilization is a key component of its antihistaminic and anti-inflammatory effects. smpdb.ca
Conversely, by blocking dopamine D2 receptors, which are coupled to Gi/o proteins, promethazine interferes with the inhibition of adenylyl cyclase. nih.gov This action can lead to a relative increase or prevent a decrease in the levels of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov The modulation of these fundamental second messenger systems, Ca2+ and cAMP, is central to the wide-ranging pharmacological effects of this compound.
Neuropharmacological Investigations
Blood-Brain Barrier Permeation Mechanisms
This compound, a first-generation antihistamine, readily crosses the blood-brain barrier (BBB), a key characteristic that underlies its significant central nervous system effects. patsnap.com This permeation is a feature of its chemical structure, which allows it to navigate the lipophilic environment of the endothelial cells that form the BBB.
In vitro studies using models such as the porcine cell line PBMEC/C1-2, which mimics the BBB, have been employed to understand the transport mechanisms of antihistamines. ingentaconnect.comnih.govresearchgate.net These studies compare the permeability of first-generation antihistamines like promethazine with second-generation ones. The results indicate that first-generation antihistamines can permeate the BBB and affect the central nervous system. nih.govresearchgate.net In contrast, the entry of second-generation antihistamines into the CNS is often restricted by efflux pumps like P-glycoprotein (P-gP) located in the brain endothelial cells. nih.govresearchgate.net
One study demonstrated that the permeation of promethazine was slower than that of other first-generation antihistamines like pheniramine (B192746) and diphenhydramine (B27) but faster than second-generation antihistamines. ingentaconnect.comnih.govresearchgate.net The involvement of efflux transporters, such as P-glycoprotein, in modulating the brain penetration of various drugs is a critical area of research. While these transporters actively limit the CNS entry of many second-generation antihistamines, first-generation agents like promethazine are less affected, contributing to their pronounced central effects. ingentaconnect.comnih.govresearchgate.net Some research also suggests the involvement of the blood-brain barrier choline (B1196258) transport mechanism for certain soluble drugs. scispace.com
Central Nervous System Depressant Effects: Mechanistic Elucidation
The primary central nervous system (CNS) effect of this compound at therapeutic doses is depression, leading to sedation. drugs.commedcentral.com While the precise mechanism of these CNS effects is not fully understood, it is known to be multifaceted. drugs.commedcentral.commedsafe.govt.nz The sedative action is largely attributed to its antagonism of histamine H1 receptors in the brain. patsnap.com By blocking these receptors, promethazine interferes with the wakefulness-promoting role of histamine in the CNS.
Neurotransmitter System Interactions Beyond Primary Receptors
This compound's neuropharmacological activity extends beyond its primary antagonism of histamine H1 receptors. It interacts with a variety of other neurotransmitter systems, which contributes to its complex pharmacological profile. patsnap.comdrugbank.com
Key interactions include:
Dopaminergic System: Promethazine acts as an antagonist at post-synaptic mesolimbic dopamine receptors. drugbank.comnih.gov This blockade of dopamine receptors can lead to extrapyramidal side effects, especially at higher doses, and may inhibit the effects of drugs like levodopa. medsafe.govt.nz
Cholinergic System: The compound exhibits significant antimuscarinic (anticholinergic) activity by blocking muscarinic acetylcholine receptors. patsnap.commedsafe.govt.nz This action contributes to its antiemetic effects by acting on the vestibular apparatus and the vomiting center in the midbrain. drugs.commedcentral.commedsafe.govt.nz
Serotonergic System: Promethazine has an affinity for 5-HT2A and 5-HT2C receptors, which may play a role in its sedative and anxiolytic properties. medchemexpress.com
Adrenergic System: It also acts as an antagonist at alpha-adrenergic receptors. drugbank.comnih.gov
NMDA Receptors: Antagonism of NMDA receptors is another facet of its mechanism, contributing to its use as a sleep aid. drugbank.com
Sodium Channels: Promethazine possesses local anesthetic properties due to its ability to block sodium channels in nerve cells, which can inhibit the conduction of nerve impulses. patsnap.com
These widespread interactions underscore the multifaceted nature of promethazine's effects on the central nervous system.
Impact on Sleep Architecture and Circadian Rhythms (Academic Studies)
Academic studies have investigated the effects of this compound on sleep architecture, providing insights into its hypnotic properties.
One double-blind, placebo-controlled study involving poor sleepers found that promethazine significantly increased total sleep time by nearly one hour and reduced sleep interruptions. nih.govnih.gov While slow-wave sleep was not affected, a higher dose of the drug led to a reduction in the percentage of time spent in REM sleep. nih.govnih.gov Subjectively, participants reported improved sleep quality with both doses studied. nih.govnih.gov
Another study in healthy volunteers demonstrated a dose-dependent reduction in REM sleep with promethazine, followed by a significant rebound increase in REM sleep on the night after discontinuing the drug. medsafe.govt.nz Research also indicates that first-generation antihistamines like promethazine can effectively decrease the time it takes to fall asleep. onlinechemistuk.net
The table below summarizes findings from a study on the effects of promethazine on sleep stages.
| Sleep Parameter | Placebo | Promethazine (20 mg) | Promethazine (40 mg) |
| Total Sleep Time | - | Increased by ~1 hr | Increased by ~1 hr |
| Sleep Interruptions | - | Reduced | Reduced |
| Slow-Wave Sleep | Unaffected | Unaffected | Unaffected |
| REM Sleep Percentage | - | - | Reduced |
| Subjective Sleep Quality | - | Improved | Improved |
Immunopharmacological Aspects
Modulation of Inflammatory Mediators and Cytokines
This compound, primarily known for its antihistaminic effects, also exhibits immunomodulatory properties by influencing the activity of various inflammatory mediators and cytokines. As an H1 receptor antagonist, promethazine blocks the pro-inflammatory actions of histamine. nih.gov Histamine, when bound to H1 receptors, can lead to increased chemotaxis of eosinophils and neutrophils, activation of Th1 lymphocytes, and production of the pro-inflammatory cytokine IL-6 in human lung macrophages. nih.gov
Beyond its antihistaminic action, promethazine is used in emergency situations like anaphylaxis, alongside epinephrine (B1671497), to counteract the systemic effects of massive histamine release. pharmacologyeducation.org The compound's anti-inflammatory effects are also relevant in the context of pain management. It is suggested that antihistamines may enhance analgesia through various mechanisms, potentially involving the modulation of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govualberta.ca The production of these mediators is often downstream of cytokine signaling pathways. ualberta.ca For instance, pro-inflammatory cytokines can stimulate the production of other inflammatory mediators within the central nervous system, thereby modulating pain. ualberta.ca
Role in Allergic Response Pathways at the Cellular Level
This compound exerts its anti-allergic effects by operating at the fundamental cellular and molecular levels of the immune response. Its primary mechanism involves interrupting the signaling cascade initiated by histamine, but its influence extends to modulating inflammatory pathways and stabilizing key immune cells.
The principal action of promethazine is as a potent antagonist of the histamine H1 receptor. medchemexpress.compatsnap.com In the event of an allergic reaction, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This binding triggers the classic symptoms of allergy, such as increased vascular permeability, vasodilation, and smooth muscle contraction. pfizer.combiomedpharmajournal.org Promethazine competitively and reversibly blocks these H1 receptor sites, preventing histamine from binding and initiating its pro-allergic effects. pfizer.comnih.gov
Modern pharmacological understanding classifies first-generation H1-antihistamines, including promethazine, as inverse agonists rather than simple neutral antagonists. umw.edu.pljiaci.org This means that promethazine does not just block the receptor; it actively binds to and stabilizes the inactive conformation of the H1 receptor. umw.edu.pl The H1 receptor is coupled to the Gq/11 protein, and by stabilizing its inactive state, promethazine effectively shuts down the receptor's basal, constitutive activity, providing a more comprehensive blockade of the histamine-mediated pathway. jiaci.org
The antagonism of the H1 receptor by promethazine has significant downstream consequences for intracellular signaling. Activation of the H1 receptor normally stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biomedpharmajournal.orgsmpdb.ca By blocking the H1 receptor, promethazine prevents this step. The subsequent reduction in IP3 levels leads to a decrease in the release of calcium (Ca2+) from intracellular stores. smpdb.ca This attenuation of intracellular calcium signaling is crucial, as calcium ions are a key trigger for many allergic and inflammatory processes. smpdb.ca
A significant outcome of reduced intracellular calcium is the stabilization of mast cells. smpdb.canih.gov Mast cell degranulation—the process by which these cells release histamine, proteases, chemokines, and lipid mediators like prostaglandins and leukotrienes—is a calcium-dependent event. researchgate.net By interfering with the calcium signal, promethazine can inhibit this degranulation process, thereby preventing the release of a wide array of pro-inflammatory substances that drive the allergic response. smpdb.canih.gov
Furthermore, research indicates that promethazine's anti-allergic effects involve the modulation of key inflammatory transcription factors. Notably, it has been shown to reduce the activity of Nuclear Factor-kappa B (NF-κB). smpdb.canih.gov NF-κB is a pivotal transcription factor that controls the gene expression of numerous pro-inflammatory molecules, including cytokines, chemokines, and cell adhesion molecules. jiaci.orgsmpdb.caresearchgate.net By inhibiting the NF-κB pathway, promethazine can suppress the production of inflammatory mediators like Interleukin-1 (IL-1), IL-6, and chemokines such as RANTES and IL-8, further dampening the inflammatory cascade characteristic of a late-phase allergic reaction. jiaci.orgsmpdb.ca
Table 1: Molecular Targets of Promethazine in Allergic Response Pathways
| Molecular Target | Action of Promethazine | Resulting Cellular Effect |
| Histamine H1 Receptor | Inverse Agonist / Antagonist umw.edu.pljiaci.orgwikipedia.org | Prevents histamine binding; inhibits Gq/11-PLC signaling pathway. jiaci.orgsmpdb.ca |
| Phospholipase C (PLC) | Indirect Inhibition | Reduces formation of IP3 and DAG. biomedpharmajournal.orgsmpdb.ca |
| Intracellular Calcium (Ca2+) | Concentration Reduction | Decreases availability of Ca2+ as a secondary messenger. smpdb.ca |
| Mast Cells / Basophils | Stabilization | Inhibits degranulation and release of inflammatory mediators. smpdb.canih.gov |
| Nuclear Factor-kappa B (NF-κB) | Activity Reduction | Decreases transcription of pro-inflammatory genes (cytokines, chemokines). smpdb.canih.gov |
| Sodium Channels | Blockade | Contributes to a local anesthetic effect. patsnap.comwikipedia.org |
Table 2: Inflammatory Mediators Modulated by this compound
| Mediator | Modulating Pathway | Cellular Impact |
| Histamine | H1 Receptor Blockade; Mast Cell Stabilization pfizer.comsmpdb.ca | Reduces acute allergic symptoms (e.g., vasodilation, itching). nih.gov |
| Pro-inflammatory Cytokines (e.g., IL-1, IL-6) | NF-κB Inhibition jiaci.orgsmpdb.ca | Suppresses the broader inflammatory response. |
| Chemokines (e.g., IL-8, RANTES) | NF-κB Inhibition jiaci.org | Reduces recruitment of inflammatory cells like eosinophils to the site of allergic reaction. jiaci.org |
| Leukotrienes | Mast Cell Stabilization researchgate.net | Decreases bronchoconstriction and vascular permeability. |
Pharmacokinetics and Biotransformation Research
Absorption Kinetics and Mechanisms
Promethazine (B1679618) hydrochloride is well absorbed from the gastrointestinal tract and parenteral sites. drugs.com The onset of antihistaminic effects typically occurs within 20 minutes following oral, rectal, or intramuscular (IM) administration, and even faster, within 3–5 minutes, after intravenous (IV) administration. drugs.com The duration of these effects generally ranges from 4–6 hours but can extend to 12 hours or more, depending on the dose and route. drugs.com
Despite being well absorbed from the gastrointestinal tract (with absorption exceeding 80% in most subjects), promethazine hydrochloride exhibits low absolute oral bioavailability, averaging approximately 25%. medscape.comnih.govnih.govdrugbank.com This reduced bioavailability is primarily attributed to extensive first-pass metabolism in the liver. medscape.comnih.govnih.govdrugbank.comjipbs.com
Studies comparing oral syrup and rectal suppository formulations of this compound have highlighted pronounced variability in absorption for both. medscape.commedscape.com For instance, a study comparing a 50 mg suppository with 50 mg oral syrup showed coefficients of variation greater than 84% for the area under the plasma concentration-versus-time curve (AUC). medscape.com The mean AUC from 0 to 24 hours for the suppository was 168 ng·hr/mL, compared to 268 ng·hr/mL for the oral syrup. medscape.com
Oral administration typically results in more rapid absorption and higher maximum plasma concentrations (Cmax) compared to rectal suppositories. medscape.com The mean Cmax for a 50 mg oral syrup dose was 19.3 ng/mL, significantly higher than the 9.04 ng/mL observed for a 50 mg suppository. medscape.com The time to maximum plasma concentration (Tmax) was also significantly shorter for the oral syrup (mean, 4.4 hours) than for suppositories (6.7-8.6 hours). medscape.com
Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Syrup vs. Rectal Suppository) medscape.com
| Parameter | Oral Syrup (50 mg) | Rectal Suppository (50 mg) |
| Mean Cmax (ng/mL) | 19.3 | 9.04 |
| Mean Tmax (hours) | 4.4 | 6.7-8.6 |
| Mean AUC0-24 (ng·hr/mL) | 268 | 168 |
| Variability (Coefficient of Variation for AUC) | >84% | >84% |
The mean relative bioavailability for rectal suppository treatments ranged from 70% to 97% compared to oral administration, although individual relative bioavailabilities demonstrated wide variability, from 4% to 343%. medscape.com This suggests that differences in first-pass metabolism among individuals and variations in the rate of absorption from the rectum may contribute to this variability. medscape.com
Rectal Absorption: As noted, rectal administration of this compound suppositories shows high variability in absorption. medscape.commedscape.com Peak plasma concentrations following rectal administration are typically observed around 8 hours post-dose. nih.gov Rectal bioavailability has been reported to be approximately 23%. nih.gov
Intramuscular Absorption: Intramuscular administration results in rapid absorption, with peak plasma concentrations occurring within 2 to 3 hours after a 25 mg dose, reaching a Cmax of 22 ng/mL. nih.govdrugbank.comnih.gov
Intravenous Administration: Intravenous promethazine reaches a Cmax of 10.0 ng/mL, with a Tmax of 4-10 hours, and an AUC of 14,466 ng·h/mL. drugbank.comnih.gov The intravenous clearance of promethazine is approximately 1.14 L/min. drugbank.com
Transdermal Absorption: Transdermal delivery of promethazine aims to minimize the variable blood levels, first-pass metabolism, unpredictable peaks, and variable bioavailability associated with oral and rectal forms. google.com This route seeks to provide consistent plasma levels and improve drug delivery. google.com
Distribution Studies
Promethazine is widely distributed in body tissues and possesses a large apparent volume of distribution, which is approximately 970 L or 30 L/kg. nih.govnih.govdrugbank.com
Promethazine rapidly crosses the blood-brain barrier, contributing to its sedative effects due to H1 receptor blockade in the brain. nih.gov It also rapidly crosses the placenta, appearing in cord blood within 1.5 minutes of intravenous administration at term. nih.gov While specific detailed human tissue accumulation data for this compound are limited in the provided search results, related phenothiazine (B1677639) derivatives like ethopropazine (B1679164) have shown higher concentrations in brain and heart tissues compared to plasma. ualberta.ca This suggests a tendency for lipophilic drugs like promethazine to distribute into lipid-rich tissues. ualberta.ca
This compound is highly protein-bound in serum. It has been reported as 93% protein-bound when determined by gas chromatography and 76% to 80% protein-bound when determined by High-Performance Liquid Chromatography (HPLC). nih.govwikipedia.orgdrugbank.com This binding predominantly occurs with albumin. drugbank.com The extent of drug-protein interaction significantly influences the pharmacological activity of a drug. ijpsonline.comnih.gov
Promethazine (PMZ) and its primary metabolites, N-desmethyl promethazine (DMPMZ) and promethazine sulphoxide (PMZSO), exhibit notable binding affinity for Human Serum Albumin (HSA), with percentage bound (%b) values exceeding 80%. nih.govresearchgate.netresearchgate.net
Investigations using high-performance affinity chromatography (HPAC) and molecular docking have revealed that promethazine and its metabolites bind to both site I and site II of HSA. nih.govresearchgate.net Molecular docking studies further suggest that competition between promethazine and its metabolites for binding to HSA can occur in both sites, though predominantly in site II. nih.govresearchgate.netresearchgate.net The fluorescence quenching mechanism of HSA by promethazine is primarily static, indicating the formation of a complex. researchgate.net This interaction is spontaneous and largely mediated by hydrogen bonds and hydrophobic interactions. researchgate.net
Regarding enantioselectivity, studies have indicated that the binding of promethazine and its metabolites to HSA is not enantioselective. nih.govresearchgate.netresearchgate.net This means that both enantiomers of the chiral promethazine bind to HSA without a preferential affinity for one over the other. nih.gov
Table 2: Promethazine and Metabolite Binding to Human Serum Albumin (HSA) nih.govresearchgate.net
| Compound | HSA Binding (%b) | Primary Binding Sites | Enantioselectivity |
| Promethazine (PMZ) | >80% | Sites I and II (predominantly Site II) | Not Enantioselective |
| N-desmethyl promethazine (DMPMZ) | >80% | Sites I and II (predominantly Site II) | Not Enantioselective |
| Promethazine sulphoxide (PMZSO) | >80% | Sites I and II (predominantly Site II) | Not Enantioselective |
Excretion Pathways and Clearance Mechanisms
Renal Clearance of Parent Drug and Metabolites
Renal elimination plays a role in the excretion of promethazine and its metabolites, though the parent drug itself is minimally excreted unchanged in the urine. Studies indicate that promethazine is slowly eliminated via urine and bile, predominantly in the form of its metabolites medsafe.govt.nzrwandafda.gov.rwrwandafda.gov.rwmedicines.org.uknafdac.gov.ng. Negligible amounts of the unchanged parent drug, typically less than 1% of an administered dose, are recovered in the urine within 24 hours medscape.cominchem.orgnih.govnih.gov.
The renal clearance of promethazine has been reported at approximately 5.9 mL/min inchem.orgnih.govdrugbank.com. This relatively low clearance rate suggests a notable degree of tubular reabsorption of promethazine within the kidneys inchem.org. In contrast, promethazine sulfoxide (B87167), a major metabolite of promethazine, exhibits a significantly higher renal clearance of 90.4 mL/min inchem.orgnih.govdrugbank.com. This rate is close to the glomerular filtration rate (GFR), indicating efficient renal excretion of this metabolite inchem.org. Approximately 10% of an intravenous dose of promethazine is eliminated in the urine as promethazine sulfoxide drugbank.com.
Other minor metabolites include desmethylpromethazine and a hydroxy metabolite medscape.commedsafe.govt.nzdrugs.comfda.govrwandafda.gov.rwnih.govdrugbank.commdpi.com. Specifically, 0.02% to 2.02% of an intravenous dose is eliminated in the urine as desmethylpromethazine drugbank.com. Due to renal elimination being a minor excretory pathway for the parent drug, no dose adjustment is generally required for promethazine in patients with renal impairment medicinainterna.net.penih.gov.
Table 1: Renal Clearance of Promethazine and its Major Metabolite
| Compound | Renal Clearance (mL/min) | Contribution to Urinary Excretion (IV Dose) | Note |
| Promethazine | 5.9 inchem.orgnih.govdrugbank.com | <1% unchanged medscape.cominchem.orgnih.govnih.govdrugbank.com | Suggests tubular reabsorption inchem.org |
| Promethazine Sulfoxide | 90.4 inchem.orgnih.govdrugbank.com | ~10% drugbank.com | Approaches GFR, efficient excretion inchem.org |
| Desmethylpromethazine | Not specified | 0.02-2.02% drugbank.com | Minor metabolite |
Biliary Excretion and Enterohepatic Recirculation Research
In addition to renal elimination, promethazine and its metabolites are also slowly excreted via the bile medsafe.govt.nzrwandafda.gov.rwrwandafda.gov.rwmedicines.org.uknafdac.gov.ng. While biliary excretion is confirmed as a route of elimination, specific detailed research findings regarding enterohepatic recirculation of this compound or its metabolites were not prominently detailed in the current literature.
Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) modeling and simulation are essential tools for quantitatively understanding drug disposition and for accounting for inter-individual variability in drug exposure amegroups.cn. These approaches facilitate predictions of drug behavior within the body, considering various influencing factors.
Population Pharmacokinetics Studies
While explicitly labeled "Population Pharmacokinetics Studies" for this compound were not extensively detailed in the provided literature, several studies have investigated the variability in promethazine pharmacokinetics across different individuals and formulations, which are core aspects addressed by population PK studies.
Promethazine pharmacokinetics, particularly its absorption, has been observed to be highly variable, especially when comparing different formulations such as oral syrup and rectal suppositories medscape.comnih.govresearchgate.net. For instance, coefficients of variation exceeding 84% for the area under the plasma concentration-time curve (AUC) were reported when comparing a 50-mg suppository with oral syrup medscape.com. Despite this variability, one study noted no significant differences in pharmacokinetics based on sex or race nih.govresearchgate.net. The development of population PK models is crucial for characterizing and explaining such observed inter-individual variability in drug exposure amegroups.cn.
Table 2: Variability in Promethazine Pharmacokinetics Across Formulations (Representative Data)
| Formulation | Cmax (ng/mL) (Mean) [Range if available] | Tmax (hours) (Mean) [Range if available] | AUC (ng*h/mL) (Mean) [Coefficient of Variation] | Half-life (hours) (Mean) |
| Oral Syrup | 19.3 medscape.comnih.govresearchgate.net | 4.4 nih.govresearchgate.net | 268 (AUC0-24) [>84%] medscape.com | 16-19 nih.govresearchgate.net |
| 50 mg Suppository | 9.04 medscape.comnih.govresearchgate.net | 6.7-8.6 nih.govresearchgate.net | 168 (AUC0-24) [>84%] medscape.com | 16-19 nih.govresearchgate.net |
Note: Data presented are representative and highlight the variability observed in studies. Individual variability can be significant.
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational approach that provides mechanism-based predictions of a drug's pharmacokinetics in humans researchgate.net. This type of modeling is compartmental and integrates various experimental data (both in vitro and in vivo) with a mechanistic framework of physiological and biological processes researchgate.netdtic.mil. PBPK models take into account physicochemical properties of the active ingredient, product quality attributes, and the (patho)physiology of the skin and other organs researchgate.net.
PBPK models are valuable for predicting drug disposition and permeation, particularly in the context of dermatological drug products researchgate.net. These models can be instrumental in identifying factors that influence both local and systemic exposure to a drug. While specific details of this compound PBPK models were not extensively provided in the search results, the general utility of PBPK modeling in drug development and bioequivalence assessments, including for dose bridging from adults to pediatrics when coupled with population PK, is well-established amegroups.cnresearchgate.net.
Therapeutic Research and Mechanistic Applications
Antihistaminic Effects: Molecular and Cellular Basis
Promethazine (B1679618) hydrochloride functions primarily as a first-generation histamine (B1213489) H1 receptor antagonist nih.govpatsnap.comnih.govnih.gov. Its antihistaminic action is based on its ability to competitively and reversibly antagonize the effects of histamine at H1-receptor sites on effector cells nih.govnih.govmedsafe.govt.nzinchem.org. These receptors are found in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle nih.govnih.govinchem.org. By blocking histamine from binding to these receptors, promethazine effectively mitigates symptoms associated with histamine release patsnap.compatsnap.com. Notably, it does not antagonize histamine at H2 receptors nih.govnih.govinchem.org.
Attenuation of Allergic Reactions: Inflammatory Cascade Research
The antihistaminic properties of promethazine hydrochloride contribute to its efficacy in treating allergic reactions drugbank.com. It effectively antagonizes histamine-mediated effects such as increased capillary permeability, edema formation, flare, and pruritus nih.govnih.govinchem.org. It is utilized for the symptomatic relief of allergic conditions affecting the respiratory tract and skin, including allergic rhinitis, urticaria, and serves as an adjunctive therapy in anaphylactic reactions medex.com.bdrwandafda.gov.rwmedicines.org.uk.
Research further indicates its utility in inflammatory dermatoses, where it contributes to decreased inflammation and enhanced skin barrier function nih.govresearchgate.net. A comparative study investigating dermatological formulations of promethazine (PTZ) and dexchlorpheniramine (B1670334) maleate (B1232345) (DCP) revealed that PTZ exhibited more robust antihistaminic activity against ultraviolet A (UVA)-induced responses. Furthermore, PTZ significantly enhanced the production of involucrin (B1238512) and keratin (B1170402) 14, proteins associated with protective skin barrier properties researchgate.net.
Mechanisms of Action in Pruritus Management
This compound is classified as an antipruritic agent ebi.ac.uk. Its mechanism in managing pruritus involves the effective antagonism of H1 receptor-mediated actions, which are responsible for itching and increased capillary permeability nih.govnih.govinchem.org. It is employed to alleviate symptoms such as itching and itchy skin rashes nih.govdrugs.com. Studies on topical antihistamines, including promethazine, have reported a rapid onset of action in relieving eczema-associated pruritus and a significant reduction in itching in patients with conditions like eczematous dermatitis, xerotic skin, or insect bites nih.gov. In a study evaluating its effect on painful behavior (often linked to itch sensation), promethazine reduced paw elevations by 92% researchgate.net.
Sedative and Hypnotic Actions: Neurobiological Underpinnings
This compound is well-recognized for its significant sedative and hypnotic effects nih.govpatsnap.comnih.govmedsafe.govt.nzpatsnap.comrwandafda.gov.rwdrugs.comwikipedia.orgmims.com. These effects are largely attributed to its depressant action on the central nervous system (CNS) patsnap.compatsnap.com. The compound readily crosses the blood-brain barrier patsnap.comrwandafda.gov.rw. Its sedative action is primarily mediated by its ability to block H1 receptors within the brain patsnap.comnih.govmanual.co and by depressing the brainstem reticular system nih.govmedex.com.bdmims.com.
Antiemetic Properties: Central and Peripheral Mechanisms
This compound is an effective antiemetic agent nih.govpatsnap.comnih.govmedsafe.govt.nzpatsnap.comrwandafda.gov.rwebi.ac.ukdrugs.comwikipedia.orgmims.comnih.gov. Its action in preventing and treating nausea and vomiting involves a combination of central and peripheral mechanisms patsnap.compatsnap.comebi.ac.uk.
The primary central mechanism involves the inhibition of the vomiting center located in the brain's medulla patsnap.compatsnap.com. A significant contributor to this effect is the blockade of dopamine (B1211576) receptors, particularly D2 receptors, in the chemoreceptor trigger zone (CTZ) of the medulla nih.govmims.comamegroups.orgnih.govderangedphysiology.com. The CTZ lies outside the blood-brain barrier, making it accessible to toxins that can induce nausea and vomiting amegroups.org. Central anticholinergic actions also play a role in its antiemetic efficacy nih.govmedsafe.govt.nzinchem.org. The combined antagonism of histamine H1, muscarinic, and dopamine receptors in the medullary vomiting center is critical for its antiemetic utility drugbank.com.
Peripheral mechanisms contribute through its antimuscarinic activity, which can inhibit the effects of the vagus nerve on the gastrointestinal tract patsnap.com. Additionally, the competitive antagonism of H1 receptors in the gastrointestinal tract may also play a role nih.govinchem.org. These combined actions make promethazine highly effective in managing nausea and vomiting associated with various conditions, including motion sickness and postoperative states nih.govpatsnap.compatsnap.comdrugs.comnih.gov. Its antimotion sickness properties are also thought to be linked to its central antimuscarinic action nih.govmedsafe.govt.nznih.govmedchemexpress.com.
Role of Dopamine Receptors in Chemoreceptor Trigger Zone (CTZ)this compound, a first-generation antihistamine and phenothiazine (B1677639) derivative, exhibits its antiemetic effects partly through its antagonistic action on dopamine D2 receptors within the chemoreceptor trigger zone (CTZ)drugbank.comwikipedia.orgmims.compicmonic.comnih.gov. The CTZ, located in the medulla, is outside the blood-brain barrier and is highly sensitive to chemical stimuli, including toxins in the bloodstream and cerebrospinal fluid, which can trigger vomitingnih.govamegroups.org. By blocking these dopamine D2 receptors, promethazine effectively inhibits the signals transmitted from the CTZ to the vomiting center, thereby mitigating nausea and vomitingdrugbank.commims.compicmonic.comnih.govjove.com. While its ability to antagonize dopamine receptors is about one-tenth that of chlorpromazine (B137089), this action is significant for its antiemetic propertiesunionems.net. Promethazine also acts on other receptors, including histamine H1, muscarinic acetylcholine (B1216132), alpha-adrenergic, and NMDA receptors, contributing to its broad pharmacological profiledrugbank.comwikipedia.org.
The antagonism of histamine H1, muscarinic, and dopamine receptors in the medullary vomiting center makes promethazine effective in treating nausea and vomiting drugbank.com.
Table 1: Receptor Antagonism of Promethazine and its Role in Antiemetic Effects
| Receptor Type | Effect of Promethazine Antagonism | Contribution to Antiemetic Action | Key Location |
| Dopamine D2 | Blocks dopamine binding | Primary mechanism in CTZ | Chemoreceptor Trigger Zone (CTZ) |
| Histamine H1 | Blocks histamine binding | Reduces stimuli to vomiting center | Medullary Vomiting Center drugbank.com |
| Muscarinic | Blocks acetylcholine binding | Contributes to antiemetic effect | Medullary Vomiting Center drugbank.com |
Anticholinergic Effects on Gastrointestinal Motility and Vagus Nervethis compound possesses significant anticholinergic (antimuscarinic) properties, which play a role in its diverse pharmacological actions, including effects on gastrointestinal motilitywikipedia.orgpatsnap.cominchem.org. By antagonizing muscarinic acetylcholine receptors, promethazine can reduce the activity of the parasympathetic nervous systempatsnap.com. This reduction in parasympathetic tone can lead to decreased gastrointestinal motility, contributing to effects such as constipationpatsnap.comrxlist.comwikipedia.org.
The anticholinergic action of promethazine also contributes to its effectiveness in controlling nausea and vomiting by inhibiting the vagus nerve's effects on the gastrointestinal tract patsnap.com. The vagus nerve plays a crucial role in mediating gastrointestinal functions, and its stimulation can induce smooth muscle contraction of the airways and potentially influence emetic responses nih.govtg.org.au. By blocking muscarinic receptors, promethazine helps to mitigate these vagally-mediated effects nih.gov. Its anticholinergic properties also provide a drying effect on the oral and nasal mucosa medsafe.govt.nz.
Table 2: Anticholinergic Effects of Promethazine
| Effect | Receptor Mechanism | Relevance to GI Motility/Vagus Nerve |
| Decreased Gastrointestinal Motility | Antagonism of muscarinic acetylcholine receptors patsnap.com | Direct impact on gut movement patsnap.com |
| Inhibition of Vagus Nerve Effects on GI Tract | Blocks muscarinic receptors patsnap.com | Contributes to antiemetic action patsnap.com |
| Drying of Oral and Nasal Mucosa | Anticholinergic action medsafe.govt.nz | Associated anticholinergic property |
Mechanisms in Motion Sickness ProphylaxisPromethazine is an effective medication for preventing and treating motion sicknesswikipedia.orgdroracle.aiclevelandclinic.org. Its efficacy in this indication is primarily attributed to its central anticholinergic and antihistaminic actionsmedcentral.comtaylorandfrancis.com. Motion sickness arises from a physiological imbalance between the eyes and the inner ear, specifically involving the vestibular system, which is responsible for perceiving motion, balance, and spatial orientationdroracle.aieurekalert.orgmedindia.net.
Promethazine acts by blocking histamine H1 receptors and muscarinic acetylcholine receptors in the vestibular nuclei and the vomiting center of the medulla nih.govtaylorandfrancis.comin2med.co.uk. By reducing histaminergic and cholinergic signaling in these critical areas, promethazine helps to suppress the stimuli that lead to motion sickness symptoms such as nausea, vomiting, and dizziness nih.govmedindia.netmayoclinic.org. Some studies suggest that its action on the medullary chemoreceptor trigger zone (CTZ) also contributes to its anti-motion sickness effect unionems.netmedcentral.comtaylorandfrancis.com.
Research has indicated that while promethazine is effective in alleviating motion sickness, it may temporarily worsen vestibular perception thresholds, potentially lowering one's ability to perceive sensory information related to motion, balance, and spatial orientation eurekalert.orgmedindia.netresearchgate.net. One study found that oral promethazine increased roll tilt thresholds by 31%, an effect equivalent to 10 years of aging, indicating a worsening of vestibular perception eurekalert.orgresearchgate.net.
Table 3: Mechanisms of Promethazine in Motion Sickness Prophylaxis
| Receptor Type | Location Affected | Contribution to Motion Sickness Prophylaxis | Research Findings |
| Histamine H1 | Vestibular Nuclei, Vomiting Center nih.govin2med.co.uk | Reduces histaminergic signaling | Effective in preventing motion sickness symptoms droracle.aiclevelandclinic.org |
| Muscarinic | Vestibular Nuclei, Vomiting Center nih.govin2med.co.uk | Reduces cholinergic signaling | Effective in preventing motion sickness symptoms droracle.aiclevelandclinic.org |
| Dopamine D2 | Medullary CTZ unionems.netmedcentral.comtaylorandfrancis.com | Contributes to antiemetic effect | May temporarily worsen vestibular perception eurekalert.orgmedindia.netresearchgate.net |
Anxiolytic Effects: Receptor-Level ContributionsPromethazine possesses anxiolytic properties, contributing to its use for anxiety and tension, particularly as a preoperative sedativedrugbank.comnih.gov. The sedative and anxiolytic effects of promethazine are primarily attributed to its antagonism of histamine H1 receptors in the brain, as it readily crosses the blood-brain barrierdrugbank.compatsnap.commedsafe.govt.nz. The antagonism of central histaminergic receptors depresses the reticular system, leading to sedative and hypnotic effectstaylorandfrancis.com.
Beyond H1 receptor blockade, promethazine's anxiolytic and sedative actions may also involve interactions with other neurotransmitter systems patsnap.com. It acts as a moderate muscarinic acetylcholine receptor antagonist, and antagonism of these receptors can contribute to its sleep-inducing and anxiolytic effects drugbank.comwikipedia.org. While not a primary mechanism, some studies suggest that its interaction with NMDA receptors and potential effects on serotonin (B10506) and alpha-adrenergic pathways might also play a role in its central nervous system depressant profile drugbank.compatsnap.commedsafe.govt.nz. The precise mechanism of its CNS effects is complex and may involve a combination of these receptor interactions medsafe.govt.nz.
Table 4: Receptor Contributions to Anxiolytic Effects of Promethazine
| Receptor Type | Mechanism of Action | Contribution to Anxiolytic Effect |
| Histamine H1 | Antagonism of central H1 receptors drugbank.compatsnap.com | Primary sedative and anxiolytic effect drugbank.comtaylorandfrancis.com |
| Muscarinic | Moderate antagonism of mACh receptors drugbank.comwikipedia.org | Contributes to sedation and anxiety relief drugbank.com |
| NMDA | Non-competitive antagonism wikipedia.orgnih.gov | May contribute to sedation/anxiolysis nih.govresearchgate.net |
| Alpha-adrenergic | Antagonism (weak to moderate affinity) wikipedia.org | Possible involvement in CNS depression medsafe.govt.nz |
| Serotonin | Possible interaction with serotonin pathways patsnap.com | Potential role in sedative action patsnap.com |
Analgesic Properties: Novel Mechanistic InsightsPromethazine exhibits analgesic properties and is often used as an adjunct to analgesics, potentially reducing the required doses of other pain relieversdrugbank.commims.comrxlist.comfrontiersin.org. While its role in providing analgesia alone is debated, research indicates that H1 receptor antagonists, including promethazine, can elicit notable analgesic effects in preclinical animal modelsfrontiersin.org. Its analgesic effects are not fully explained by its antihistaminic properties and involve novel mechanistic insightsresearchgate.net.
NMDA Receptor Antagonism and Pain Modulation ResearchRecent studies have highlighted promethazine's role as a strong non-competitive selective NMDA receptor antagonistwikipedia.orgnih.govresearchgate.net. The NMDA (N-methyl-D-aspartate) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission, pain processing, and central sensitizationnih.govresearchgate.netfrontiersin.orgresearchgate.net. Research using electrophysiological patch-clamp techniques has demonstrated that promethazine selectively inhibits NMDA receptors in a reversible and concentration-dependent manner, with a half-maximal effect at approximately 20 µMnih.govresearchgate.net. This inhibition is non-competitive and does not vary with glutamate or glycine (B1666218) concentrationsnih.govresearchgate.net.
The antagonism of NMDA receptors by promethazine is believed to contribute to its clinically relevant effects, including sedation, and significantly, its analgesic properties nih.govresearchgate.netresearchgate.net. This inhibitory effect on NMDA-mediated membrane currents offers a new perspective on its application in analgesia and the inhibition of nociceptive hypersensitivity frontiersin.orgresearchgate.net. For instance, a study demonstrated that promethazine effectively alleviated pain post-thoracic surgery when combined with sufentanil for patient-controlled intravenous analgesia, suggesting an enhanced analgesic effect researchgate.netnih.gov. Promethazine does not affect AMPA receptors wikipedia.orgnih.govresearchgate.net.
Table 5: Promethazine's NMDA Receptor Antagonism
| Receptor Target | Mechanism of Interaction | Concentration-Dependence | Contribution to Analgesia |
| NMDA Receptor | Non-competitive antagonist wikipedia.orgnih.govresearchgate.net | Half-maximal effect at ~20 µM nih.govresearchgate.net | Contributes to analgesic properties and sedation nih.govresearchgate.net |
Interactions with Opioid Pathways (Academic Perspective)From an academic perspective, promethazine has been shown to interact with opioid pathways by enhancing the analgesic effects of opioids, thereby potentially reducing opioid requirements during the perioperative phasefrontiersin.org. This opioid-sparing effect is a valuable area of research, particularly in pain management strategies. While most opioids can lead to bronchoconstriction due to histamine release, promethazine's H1-blocking and anticholinergic effects may safely mitigate such adverse effects when co-administerednih.gov. This suggests a synergistic interaction where promethazine not only adds to the pain relief but also counteracts some undesirable effects of opioids.
Table 6: Interaction with Opioid Pathways and Analgesic Augmentation
| Aspect of Interaction | Description | Research Implication |
| Potentiation of Opioid Analgesia | Enhances effects, potentially reducing opioid dosage frontiersin.orgnih.gov | Promotes opioid-sparing strategies in pain management frontiersin.org |
| Mitigation of Opioid Side Effects | H1-blocking and anticholinergic effects may counteract bronchoconstriction from opioid-induced histamine release nih.gov | Improves safety profile when co-administered with certain opioids nih.gov |
| Local Anesthetic Property | Blocks sodium channels, preventing nerve impulse conduction wikipedia.orgpatsnap.comrfppl.co.in | Contributes to direct pain signal reduction, potential for local analgesia rfppl.co.in |
Other Investigational Therapeutic Applications
Research into Local Anesthetic Properties
This compound exhibits local anesthetic properties, a characteristic initially explored in animal studies as early as 1943 by Watrous WG, who observed its potency to be greater than that of procaine (B135) rfppl.co.in. The mechanism underlying this effect is thought to involve membrane stabilization and a direct blockade of sodium channels in nerve cells, akin to the action of conventional local anesthetics rfppl.co.inwikipedia.orgpatsnap.com.
Phenothiazine derivatives, including promethazine and diphenhydramine (B27), have been noted for their potent local anesthetic activity when administered locally, demonstrating comparable efficacy to procaine rfppl.co.in. This property has prompted investigations into its clinical utility as a standalone local anesthetic or as an adjunct in regional anesthesia.
Clinical trials have compared this compound with established local anesthetics such as bupivacaine (B1668057) and lignocaine hydrochloride. In studies evaluating its use in peripheral nerve blocks and field blocks, including for elective surgeries like hydrocelectomy and circumcision, this compound (2 mg/kg) was found to provide pain relief and efficacy statistically comparable to bupivacaine (0.25%, 2 mg/kg) rfppl.co.in. Another pilot study in inguinal hernia repair showed that this compound was as effective as lignocaine hydrochloride in terms of intensity and duration of regional anesthesia, with no patients requiring additional anesthesia nih.gov. While some patients reported a burning sensation upon infiltration of this compound, this was not deemed to impede patient compliance rfppl.co.in. These findings suggest that this compound could serve as a viable and safe alternative for local analgesia, particularly for patients with hypersensitivity to other local anesthetic agents rfppl.co.innih.gov. The mild sedation observed due to systemic absorption from the infiltration site may also offer an additional therapeutic advantage rfppl.co.in.
Table 1: Comparative Efficacy of this compound in Local Anesthesia
| Agent | Efficacy (Pain Relief/Analgesia) | Onset of Action | Duration of Action | Observed Effects (Promethazine) | References |
| Promethazine HCl | Comparable to Bupivacaine | Rapid | Good | Mild sedation, burning sensation on infiltration (not hampering compliance) | rfppl.co.in |
| Promethazine HCl | As effective as Lignocaine HCl | Not specified | Comparable | No complications witnessed | nih.gov |
Emerging Research Areas (e.g., anti-osteoporotic, antifungal properties)
Beyond its established uses, this compound is being explored for novel therapeutic applications, including its potential anti-osteoporotic and antifungal properties.
Anti-osteoporotic Properties: Research has highlighted the potential of promethazine enantiomers, particularly the (R)-(+)-promethazine, as agents for preventing bone loss researchgate.netgoogle.com. This enantiomer demonstrates greater therapeutic efficacy in inhibiting osteoclasts—the cells responsible for bone resorption—when compared to both the racemic mixture and the (S)-(-)-promethazine enantiomer researchgate.netgoogle.com. At a cellular level, (R)-(+)-promethazine significantly reduces the production of interleukin-6 (IL-6) in histamine-stimulated cells by 90%, whereas (S)-(-)-promethazine achieves approximately a 50% reduction researchgate.net. IL-6 is a cytokine implicated in stimulating immune responses and abnormal bone metabolism researchgate.netgoogle.com. Early findings suggest that a 90% inhibition of bone resorption can be achieved with a (+) promethazine enantiomer concentration of 10⁻⁹ M, which is two orders of magnitude lower than the concentration required for the racemate google.com. However, conflicting research has shown that promethazine HCl did not prevent the development of femoral osteoporosis in castrated adult male rats and, in fact, retarded normal femoral expansion nih.govmedchemexpress.com. This disparity underscores the importance of further research, possibly focusing on specific enantiomers and experimental models, to fully understand its anti-osteoporotic potential.
Table 2: Enantiomeric Effects of Promethazine on IL-6 Production
| Promethazine Enantiomer | Reduction in Interleukin-6 (IL-6) Production in Histamine-Stimulated Cells | References |
| (R)-(+)-Promethazine | 90% | researchgate.net |
| (S)-(-)-Promethazine | ~50% | researchgate.net |
Antifungal Properties: Promethazine, along with chlorpromazine (another phenothiazine), has demonstrated antifungal activity against various pathogenic fungi, including planktonic cells and biofilms of the Cryptococcus neoformans/Cryptococcus gattii complex species tcichemicals.comresearchgate.netnih.gov. Studies have determined the minimum inhibitory concentrations (MICs) for promethazine against planktonic Cryptococcus cells to range from 8-32 μg/ml researchgate.netnih.gov.
In the context of fungal biofilms, which often contribute to antifungal resistance and persistent infections, phenothiazines have shown significant inhibitory effects. Specifically, promethazine reduced biofilm biomass by 60% and metabolic activity by 90% at a concentration of 64 μg/ml during biofilm formation researchgate.netnih.gov. For mature biofilms, higher concentrations (1024 μg/ml) led to substantial reductions: 85% in biomass and 90% in metabolic activity researchgate.netnih.gov. Furthermore, promethazine was observed to physically disrupt and fragment Cryptococcus biofilms researchgate.netnih.gov. Research also indicates that promethazine can inhibit efflux pumps in Trichosporon species, a mechanism that contributes to multidrug resistance in fungi researchgate.net. It effectively inhibited planktonic cells of T. asahii and T. inkin at concentrations between 32 and 256 μg ml⁻¹, and completely eradicated their biofilms researchgate.net. These findings highlight the potential of promethazine as an antibiofilm agent and a modulator of fungal resistance mechanisms.
Table 3: Antifungal Activity of Promethazine Against Cryptococcus Spp. Biofilms
| Condition | Promethazine Concentration | Effect on Biofilm Biomass | Effect on Biofilm Metabolic Activity | References |
| Biofilm Formation | 64 μg/ml | 60% reduction | 90% reduction | researchgate.netnih.gov |
| Mature Biofilms | 1024 μg/ml | 85% reduction | 90% reduction | researchgate.netnih.gov |
Table 4: Antifungal Activity of Promethazine Against Planktonic Cryptococcus Spp.
| Organism | Promethazine MIC Range (μg/ml) | References |
| Cryptococcus neoformans/gattii complex species | 8-32 | researchgate.netnih.gov |
Adverse Effects and Toxicological Research
Mechanisms of Central Nervous System Adverse Effects
Promethazine (B1679618) hydrochloride readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). patsnap.com These effects range from sedation and cognitive deficits to more severe and paradoxical reactions.
The most common CNS adverse effects of promethazine are sedation and cognitive impairment. nih.gov The primary mechanism is the potent antagonism of histamine (B1213489) H1 receptors within the central nervous system. patsnap.comgoodrx.com Histaminergic neurons play a crucial role in maintaining wakefulness, and by blocking these receptors, promethazine induces drowsiness and reduces alertness. nih.gov
| Receptor Target | Mechanism of Action | Resulting CNS Effect |
|---|---|---|
| Histamine H1 Receptor | Antagonism | Sedation, Drowsiness, Decreased Alertness patsnap.comgoodrx.com |
| Muscarinic Acetylcholine (B1216132) Receptor | Antagonism (Anticholinergic) | Cognitive Impairment, Memory Deficits, Confusion goodrx.comwikipedia.org |
| Dopamine (B1211576) D2 Receptor | Antagonism | Contributes to overall sedative effect nih.gov |
| Alpha-Adrenergic Receptor | Antagonism | Contributes to sedation and dizziness nih.gov |
In some individuals, particularly children and the elderly, promethazine can induce paradoxical reactions such as hyperexcitability, restlessness, and agitation. nih.govdroracle.ai The precise mechanisms for this are not fully elucidated but are thought to involve the drug's complex and varied effects on central neurotransmitter systems. droracle.ai In certain contexts, such as when administered in high doses relative to an opioid, it may lead to motor hyperactivity. nih.govdroracle.ai
Research into promethazine's effect on the seizure threshold has yielded conflicting results, suggesting a dual and context-dependent role. Animal studies utilizing different seizure models have highlighted this complexity.
Maximal Electroshock Seizure (MES) Model: In this model, which is often considered representative of generalized tonic-clonic seizures, promethazine has demonstrated a protective, anticonvulsant effect. This effect was particularly significant when administered in combination with subtherapeutic doses of diazepam. ijbcp.comijbcp.com
Pentylenetetrazol (PTZ) Model: Conversely, in the PTZ model, which is used to study absence seizures, promethazine has been shown to have a proconvulsant effect, lowering the seizure threshold. ijbcp.comijbcp.comresearchgate.net This suggests that by antagonizing central histamine H1 receptors, promethazine may interfere with the protective role of histamine in preventing certain types of seizures. ijbcp.com
| Seizure Model | Observed Effect of Promethazine | Implication | Reference |
|---|---|---|---|
| Maximal Electroshock Seizure (MES) | Anticonvulsant / Protective | May protect against generalized tonic-clonic type seizures. | ijbcp.comijbcp.com |
| Pentylenetetrazol (PTZ) Chemoshock | Proconvulsant / Reduced Seizure Threshold | May facilitate absence-type seizures. | ijbcp.comijbcp.comresearchgate.net |
Promethazine's antagonism of dopamine D2 receptors in the nigrostriatal pathway of the brain is the primary mechanism responsible for producing extrapyramidal symptoms (EPS). nih.govwikipedia.orgdroracle.ai This blockade disrupts the delicate balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems that regulate motor control, leading to a variety of movement disorders. droracle.ai The risk and severity of these symptoms are often dose-dependent. droracle.ai
| Extrapyramidal Symptom | Clinical Manifestation | Underlying Dopaminergic Mechanism |
|---|---|---|
| Acute Dystonia | Involuntary, sustained muscle contractions, often affecting the face, neck, and back. goodrx.com | Sudden and severe blockade of D2 receptors. droracle.ai |
| Akathisia | A state of motor restlessness and an inability to remain still; a subjective feeling of inner tension. goodrx.comdroracle.ai | Dopamine receptor blockade in the mesolimbic pathway. nih.gov |
| Pseudoparkinsonism | Symptoms mimicking Parkinson's disease, including tremor, rigidity, and bradykinesia (slowness of movement). wikipedia.org | Dopamine D2 receptor blockade in the nigrostriatal pathway. nih.gov |
| Tardive Dyskinesia (TD) | Involuntary, repetitive movements, typically of the face and mouth (e.g., grimacing, lip-smacking). Can occur with long-term use. goodrx.comwikipedia.org | Thought to involve upregulation and supersensitivity of dopamine receptors following chronic blockade. droracle.ai |
Neuroleptic Malignant Syndrome (NMS) is a rare, idiosyncratic, and potentially fatal reaction associated with the use of dopamine receptor antagonists, including promethazine. nih.govtandfonline.com The central pathophysiological event is believed to be a severe blockade of central dopamine pathways, particularly in the hypothalamus and basal ganglia. tandfonline.com
This dopaminergic blockade leads to a cascade of events:
Thermoregulatory Failure: Disruption of hypothalamic dopamine pathways leads to an elevated thermoregulatory set point and impaired heat dissipation mechanisms, resulting in hyperthermia. tandfonline.comnih.gov
Muscle Rigidity: Blockade of dopamine receptors in the nigrostriatal pathway causes extreme, "lead-pipe" muscle rigidity. nih.govnih.gov This intense muscle contraction and subsequent rhabdomyolysis (muscle breakdown) lead to a significant increase in serum creatine (B1669601) phosphokinase (CPK). medscape.comnih.gov
Autonomic Dysfunction: The imbalance in central neurotransmitter regulation results in widespread autonomic instability, manifesting as tachycardia, labile blood pressure, and diaphoresis (profuse sweating). nih.govmedscape.comnih.gov
| Category | Finding | Pathophysiological Basis |
|---|---|---|
| Cardinal Clinical Features | Hyperthermia (>38°C) | Hypothalamic dopamine blockade disrupting thermoregulation. tandfonline.comnih.gov |
| Extreme Muscle Rigidity | Dopamine D2 blockade in the nigrostriatal pathway. nih.gov | |
| Altered Mental Status | Widespread disruption of central dopaminergic transmission. nih.gov | |
| Autonomic Instability | Tachycardia, Labile Blood Pressure | Loss of central autonomic regulation. nih.govnih.gov |
| Diaphoresis | Dysfunctional central control of sweating. medscape.com | |
| Key Laboratory Findings | Elevated Creatine Phosphokinase (CPK) | Rhabdomyolysis secondary to intense muscle rigidity. tandfonline.comnih.gov |
| Leukocytosis, Metabolic Acidosis | Systemic response to muscle injury and stress. medscape.comnih.gov |
Cardiovascular Toxicology Research
While primarily known for its CNS effects, promethazine also possesses the potential for cardiovascular toxicity. Research has focused on its effects on cardiac ion channels and the resulting risk of arrhythmias. nih.govwikipedia.org
Toxicological research has established that promethazine can alter cardiac repolarization, a critical phase of the cardiac action potential. mtak.hu The primary mechanism of concern is its ability to prolong the QT interval on the electrocardiogram (ECG). researchgate.netnih.gov
The electrophysiological basis for this effect is the blockade of the rapidly activating delayed rectifier potassium current (IKr), which is conducted by channels encoded by the human Ether-à-go-go-Related Gene (hERG). researchgate.netjacc.org Inhibition of these hERG channels delays cardiac repolarization, manifesting as QT prolongation. Significant prolongation of the QT interval is a known risk factor for a specific type of polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), which can be fatal. researchgate.net
| Electrophysiological Parameter | Effect of Promethazine | Mechanism | Potential Clinical Consequence |
|---|---|---|---|
| QTc Interval | Prolongation | Blockade of hERG (IKr) potassium channels. researchgate.netjacc.org | Increased risk of Torsades de Pointes. researchgate.net |
| Transmural Dispersion of Repolarization (Tpeak-Tend) | No significant change observed in some studies. | Unknown, but suggests a more uniform effect on repolarization across the ventricular wall. | May indicate a lower than expected torsadogenic risk. researchgate.netnih.gov |
| Sodium (INa) and Calcium (ICa-L) Channels | Inhibition reported. | Direct blockade of the respective ion channels. | May have complex or potentially anti-arrhythmic effects. researchgate.net |
Hypotension Mechanisms
Promethazine hydrochloride can induce hypotension through several distinct pharmacological mechanisms. droracle.ai A primary mechanism is its activity as an alpha-adrenergic receptor antagonist. nih.gov By blocking these receptors, promethazine inhibits the vasoconstrictive effects of catecholamines, leading to vasodilation and a subsequent decrease in blood pressure. droracle.ai This effect is particularly evident with intravenous administration. droracle.ai
Research has also indicated that promethazine may inhibit sympathetic nervous system responses, which can contribute to orthostatic hypotension. droracle.airesearchgate.net Studies have shown that promethazine can increase the incidence of orthostatic hypotension, and it appears to inhibit the responses of the renin-angiotensin system during orthostatic challenges. droracle.airesearchgate.net Furthermore, as a competitive histamine H1-receptor antagonist, promethazine's influence on vasodilation may also play a role in its hypotensive effects. droracle.ainih.gov In cases of overdose, profound hypotension can be a significant and life-threatening symptom, resulting from severe depression of the cardiovascular system. droracle.aiwikipedia.org
| Mechanism | Receptor/System Involved | Physiological Outcome |
|---|---|---|
| Alpha-Adrenergic Blockade | Alpha-adrenergic receptors | Inhibition of catecholamine-induced vasoconstriction, leading to vasodilation. droracle.ainih.gov |
| Inhibition of Sympathetic Response | Sympathetic Nervous System | Reduced compensatory vasoconstriction upon standing, contributing to orthostatic hypotension. droracle.airesearchgate.net |
| Histamine H1 Receptor Antagonism | Histamine H1 receptors | Contributes to vasodilation. droracle.ainih.gov |
| Inhibition of Renin-Angiotensin System | Renin-angiotensin system | Diminished systemic vascular resistance and blood pressure regulation. droracle.airesearchgate.net |
Gastrointestinal Adverse Effects: Underlying Mechanisms
The gastrointestinal side effects of this compound, such as dry mouth (xerostomia) and constipation, are primarily a consequence of its potent anticholinergic properties. wikipedia.orgpatsnap.com Promethazine acts as an antagonist at muscarinic acetylcholine receptors, which are integral to the function of the parasympathetic nervous system. patsnap.com
By blocking these receptors, promethazine inhibits the "rest and digest" functions of the parasympathetic nervous system. patsnap.com In the salivary glands, this blockade reduces saliva production, leading to the sensation of a dry mouth. patsnap.comclevelandclinic.org In the gastrointestinal tract, acetylcholine is a key neurotransmitter that promotes smooth muscle contraction and peristalsis. Promethazine's antagonism of muscarinic receptors leads to decreased gastrointestinal motility, slowing the transit of stool through the intestines and resulting in constipation. patsnap.comrxlist.com These effects are a direct extension of the drug's primary pharmacology. nih.gov
| Adverse Effect | Affected Site | Mechanism of Action |
|---|---|---|
| Dry Mouth (Xerostomia) | Salivary Glands | Antagonism of muscarinic acetylcholine receptors reduces saliva secretion. patsnap.comclevelandclinic.org |
| Constipation | Gastrointestinal Tract Smooth Muscle | Blockade of muscarinic receptors decreases intestinal motility and peristalsis. patsnap.comrxlist.com |
Hepatic and Hematological Toxicity Research
Although less common, this compound has been associated with hepatotoxicity, including liver damage and cholestatic jaundice. nih.govwikipedia.org Research into the precise mechanisms is ongoing, but case reports suggest a potential for direct hepatocellular injury. In one reported case of overdose, a patient developed severe liver cell necrosis and signs of cholestasis, characterized by jaundice that persisted for approximately 30 days. popline.org A liver biopsy in this case revealed hepatocellular disarray and periportal infiltration, a pattern that can be induced by drugs. popline.org
The mechanism may involve an idiosyncratic reaction or direct toxicity from the compound or its metabolites, particularly at high concentrations. popline.org It has been suggested that patients with pre-existing latent liver disease may be more susceptible to developing fulminant hepatitis when exposed to high doses of promethazine. popline.org An interaction with other substances, such as alcohol, may also exacerbate the risk of liver damage. popline.org
This compound has been linked to hematological toxicity through the mechanism of bone marrow suppression. nih.govwikipedia.org This can lead to a reduction in the production of various blood cell lines, manifesting as leukopenia (a decrease in white blood cells), thrombocytopenia (a decrease in platelets), and, in severe cases, agranulocytosis (a critical shortage of granulocytes). nih.govwikipedia.orgmedcentral.com
These adverse effects are a known risk associated with phenothiazine (B1677639) derivatives. nih.gov The suppression of hematopoiesis is considered a serious but infrequent side effect. wikipedia.org Caution is advised when administering promethazine to individuals with pre-existing bone marrow depression. nih.govrxlist.com The risk of these hematological toxicities may be increased when promethazine is used concurrently with other drugs known to be toxic to bone marrow. rxlist.com
| Hematological Condition | Description | Underlying Mechanism |
|---|---|---|
| Leukopenia | Reduction in the number of white blood cells. medcentral.com | Bone marrow suppression. nih.govrxlist.com |
| Thrombocytopenia | Reduction in the number of platelets. medcentral.com | Bone marrow suppression. nih.govrxlist.com |
| Agranulocytosis | A severe and dangerous reduction in granulocytes (a type of white blood cell). medcentral.com | Bone marrow suppression. nih.govrxlist.com |
Respiratory Depression: Mechanistic Studies, especially in Vulnerable Populations
One of the most critical toxicological concerns with this compound is its potential to cause severe and potentially fatal respiratory depression. nih.gov This effect is a direct consequence of its central nervous system (CNS) depressant properties. nih.govpatsnap.com Promethazine readily crosses the blood-brain barrier and can suppress the respiratory centers in the brainstem that control breathing. patsnap.com
Vulnerable populations are at a significantly higher risk. The FDA has issued a boxed warning contraindicating the use of promethazine in pediatric patients younger than two years of age due to postmarketing reports of fatalities. nih.govdoctorabad.commedscape.com Children, in general, may be more susceptible to the respiratory depressant effects. verywellhealth.com The risk is not necessarily dose-dependent in very young children, as a wide range of weight-based doses have been associated with this adverse event. nih.govmedscape.com
Other vulnerable groups include patients with compromised respiratory function, such as those with COPD or sleep apnea, and individuals concurrently using other CNS depressants like opioids, sedatives, or alcohol. nih.govnih.govmayoclinic.org The sedative and respiratory depressant effects of these agents are additive with those of promethazine, amplifying the risk of profound respiratory depression, unconsciousness, and death. nih.govnih.gov
| Factor | Mechanism/Reason for Increased Risk |
|---|---|
| Pediatric Population (<2 years) | High susceptibility leading to a boxed warning against use due to risk of fatal respiratory depression. nih.govdoctorabad.commedscape.com |
| Compromised Respiratory Function (e.g., COPD, Sleep Apnea) | Pre-existing breathing difficulties reduce the patient's respiratory reserve. nih.govmayoclinic.org |
| Concomitant use of CNS Depressants (e.g., alcohol, opioids, sedatives) | Additive depressant effects on the central nervous system and respiratory centers. nih.govnih.gov |
Tissue Injury Mechanisms (e.g., with Intravenous Extravasation)
This compound is recognized as a vesicant, a substance that can cause significant tissue injury if it escapes from the intended intravenous route into the surrounding tissue (extravasation). vumc.org The injectable form of promethazine is highly caustic to the interior lining of blood vessels and adjacent tissues. vumc.org The primary mechanism of tissue injury is related to its chemical properties, specifically its acidic nature, which can lead to direct caustic injury to cells and tissues upon contact. epa.govresearchgate.net
Severe tissue damage can manifest following parenteral administration, with intravenous and inadvertent intra-arterial or subcutaneous administration leading to the most significant complications. nih.gov Reported adverse events include burning, pain, erythema, swelling, thrombophlebitis, venous thrombosis, and severe spasm of distal vessels. vumc.orgnih.gov In more severe cases, the injury can progress to tissue necrosis, abscess formation, nerve damage, paralysis, and gangrene, which may necessitate surgical interventions such as skin grafts, fasciotomy, or even amputation. vumc.orgnih.govymaws.com
The Institute for Safe Medication Practices (ISMP) has highlighted the risks associated with injectable promethazine, noting that its low pH contributes to severe injuries in cases of extravasation. researchgate.net Inadvertent intra-arterial injection is particularly hazardous, potentially leading to circulatory compromise and progressive gangrene in the affected limb. nih.govresearchgate.net Research into the precise cellular and molecular cascades initiated by promethazine extravasation is limited, but the damage is generally attributed to its direct chemical cytotoxicity and pH-related injury. epa.gov There is no universally successful management strategy for established tissue injury from promethazine extravasation, though methods like sympathetic block and heparinization have been attempted with varying outcomes. nih.gov
Table 1: Reported Tissue Injuries Associated with Promethazine Extravasation
| Type of Injury | Description | Potential Outcome | Reference |
|---|---|---|---|
| Thrombophlebitis | Inflammation of a vein with blood clot formation. | Pain, swelling, erythema along the vein. | vumc.orgnih.gov |
| Vascular Spasm | Severe spasm of blood vessels, particularly with intra-arterial injection. | Compromised blood flow to the extremity. | vumc.org |
| Tissue Necrosis | Death of tissue cells. | Formation of ulcers, eschar, and non-healing wounds. | vumc.orgymaws.com |
| Gangrene | Death of body tissue due to a lack of blood flow or a serious bacterial infection. | Amputation of the affected limb or digit. | vumc.orgnih.gov |
| Nerve Damage | Injury to peripheral nerves. | Sensory loss, palsies, paralysis. | vumc.orgnih.gov |
Long-term Anticholinergic Burden and Cognitive Impairment Research
This compound possesses significant anticholinergic properties. nih.gov Medications with anticholinergic effects act by blocking the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.gov While short-term use can cause cognitive side effects like confusion and memory loss, research has increasingly focused on the potential long-term consequences of cumulative anticholinergic drug exposure, often referred to as the "anticholinergic burden." nih.govnih.gov
Multiple population-based studies have investigated the association between the long-term use of anticholinergic medications and the risk of cognitive decline and dementia. nih.govnih.gov A key finding from this research is that a higher cumulative anticholinergic burden is associated with an increased risk of developing mild cognitive impairment (MCI) and dementia. nih.govnih.gov For instance, one study found that among cognitively normal older adults, the use of anticholinergic drugs was independently associated with a subsequent risk of developing MCI. nih.gov Another nested case-control study involving tens of thousands of patients found statistically significant associations between dementia risk and exposure to several classes of anticholinergic drugs, including antidepressants, antipsychotics, and bladder antimuscarinics. nih.gov
Although these studies often assess the cumulative effect of all anticholinergic drugs rather than singling out promethazine, its properties place it within this risk category. The chronic blockade of cholinergic receptors is hypothesized to contribute to neurodegenerative processes, potentially accelerating the pathology of conditions like Alzheimer's disease. researchgate.net A Cochrane review concluded with low-certainty evidence that older adults with existing cognitive impairment who have a significant anticholinergic burden may be at an increased risk of death. cochrane.org The potential for anticholinergic medications to be a modifiable risk factor for cognitive decline has been noted, suggesting that cautious prescribing in older adults is warranted. nih.govnih.gov
Table 2: Summary of Research on Anticholinergic Burden and Cognitive Outcomes
| Study Focus | Key Findings | Reference |
|---|---|---|
| Association with Incident MCI and Dementia | Anticholinergic drug use was significantly associated with a higher risk of developing MCI in cognitively normal older adults. | nih.gov |
| Dementia Risk and Specific Anticholinergic Drug Classes | Significant associations were found between dementia risk and exposure to anticholinergic antidepressants, antiparkinson drugs, antipsychotics, bladder antimuscarinics, and antiepileptic drugs. | nih.gov |
| Exposure Patterns and MCI/Dementia Risk | Exposure to medications with a severe anticholinergic cognitive burden was identified as a potential risk factor for developing MCI. | researchgate.net |
| Impact in Patients with Existing Dementia | Ongoing use of anticholinergic medication was associated with greater dementia progression on the Disability Assessment for Dementia (DAD) scale. | researchgate.net |
| Systematic Review of Adverse Outcomes | Low-certainty evidence suggests older adults with dementia and a significant anticholinergic burden may have an increased risk of mortality. | cochrane.org |
Preclinical Toxicology Studies
Preclinical toxicology studies are essential for characterizing the potential adverse effects of a chemical compound before human use. The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies of this compound in F344/N rats and B6C3F1 mice to provide data on its potential toxicity and carcinogenicity. nih.gov These studies involved oral administration (gavage) of the compound for various durations. nih.gov
Genetic toxicology studies are performed to assess the potential of a substance to cause DNA or chromosomal damage. This compound has been evaluated in a range of in vitro and in vivo assays. The results have been largely negative, suggesting a low potential for genotoxicity. nih.govresearchgate.net
In the widely used Salmonella typhimurium reverse mutation assay (Ames test), this compound was found to be nonmutagenic. fda.govfda.report Further genetic toxicology studies were conducted by the NTP. These included an assay for sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells. Additionally, a sex-linked recessive lethal mutation assay was performed in Drosophila melanogaster. nih.gov The collective evidence from these studies did not indicate mutagenic or clastogenic activity under the tested conditions.
Table 3: Genotoxicity Studies of this compound
| Assay | Test System | Result | Reference |
|---|---|---|---|
| Reverse Mutation Assay | Salmonella typhimurium (Ames Test) | Nonmutagenic | fda.govfda.report |
| Chromosomal Aberrations | Cultured Chinese Hamster Ovary (CHO) cells | Negative | nih.gov |
| Sister Chromatid Exchanges | Cultured Chinese Hamster Ovary (CHO) cells | Negative | nih.gov |
| Sex-Linked Recessive Lethal Mutation | Drosophila melanogaster | Negative | nih.gov |
Long-term carcinogenicity studies are conducted to evaluate the tumor-forming potential of a substance after chronic exposure. The NTP performed 2-year gavage studies in rats and mice. nih.gov In these studies, animals were administered this compound daily for up to 103 weeks.
In male F344/N rats, there was no evidence of carcinogenic activity. In female F344/N rats, there was equivocal evidence of carcinogenic activity based on a marginal increase in the incidence of pituitary gland adenomas. nih.gov
In male B6C3F1 mice, there was no evidence of carcinogenic activity. In female B6C3F1 mice, there was some evidence of carcinogenic activity based on an increased incidence of hepatocellular adenomas. nih.gov The NTP concluded that, under the conditions of these 2-year gavage studies, there was limited evidence of carcinogenic potential in rodents. nih.gov
Table 4: Summary of 2-Year Carcinogenicity Bioassay of this compound
| Species/Sex | Finding | Conclusion | Reference |
|---|---|---|---|
| Rat (Male) | No significant increase in tumor incidence. | No evidence of carcinogenic activity. | nih.gov |
| Rat (Female) | Marginal increase in pituitary gland adenomas. | Equivocal evidence of carcinogenic activity. | nih.gov |
| Mouse (Male) | No significant increase in tumor incidence. | No evidence of carcinogenic activity. | nih.gov |
| Mouse (Female) | Increased incidence of hepatocellular adenomas. | Some evidence of carcinogenic activity. | nih.gov |
Reproductive and developmental toxicology studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Animal studies on this compound have yielded mixed results depending on the dosage and route of administration. Teratogenic effects were not observed in rat-feeding studies at doses of 6.25 and 12.5 mg/kg. fda.govfda.report However, fetal mortality was observed in rats when daily doses of 25 mg/kg were administered intraperitoneally. fda.govfda.report A general preliminary study in rats did not show effects on parturition, lactation, or the development of the neonate. fda.report
Drug Interactions Research
Pharmacodynamic Interactions: Mechanistic Investigations
Pharmacodynamic interactions involve the effects of one drug on the pharmacological action of another. Promethazine (B1679618) hydrochloride, with its multiple receptor activities, is prone to such interactions. drugbank.com It acts as an antagonist at histamine (B1213489) H1, postsynaptic mesolimbic dopamine (B1211576), alpha-adrenergic, muscarinic, and NMDA receptors. drugbank.com These varied mechanisms are the basis for its potential to interact with a wide range of other drugs.
Promethazine hydrochloride exhibits significant central nervous system (CNS) depressant effects, primarily manifesting as sedation. medcentral.com When co-administered with other CNS depressants, this effect can be additive or potentiated, leading to profound sedation, respiratory depression, and in severe cases, coma or death. medcentral.comfda.gov The precise mechanism for its CNS effects is not fully known, but its sedative action is a common clinical feature. medcentral.com
The interaction is of such significance that it is often recommended to reduce the dosage of barbiturates by at least half and opioids by 25-50% when used concurrently with promethazine. medcentral.com This potentiation of sedative and respiratory depressant actions is a critical consideration in clinical practice. medcentral.commedsafe.govt.nz
Table 1: Interaction with CNS Depressants
| Interacting Drug Class | Example Agents | Mechanistic Outcome | Clinical Consequence |
|---|---|---|---|
| Opioids / Narcotic Analgesics | Hydrocodone, Oxycodone, Morphine, Codeine, Fentanyl | Additive or potentiated sedative and respiratory depressant actions. medcentral.comfda.govgoodrx.com | Increased sedation, risk of dangerous respiratory slowing. fda.govgoodrx.com |
| Sedatives / Hypnotics (including Barbiturates) | Phenobarbital, Amobarbital | Enhanced sedative effects through combined CNS depression. medsafe.govt.nzgoodrx.com | Excessive drowsiness, potentiation of hypnotic effects. medsafe.govt.nzgoodrx.com |
| Benzodiazepines | Alprazolam, Zolpidem | Increased risk of profound sedation and respiratory depression. fda.govpatsnap.com | Enhanced sedative effects. goodrx.compatsnap.com |
| Tranquilizers / Anxiolytics | - | Cumulative sedative action. nih.gov | Increased sedation and impairment. nih.gov |
| Alcohol | Ethanol | Enhanced sedative effects of H1 antihistamines. medsafe.govt.nz | Increased drowsiness and risk of oversedation. medsafe.govt.nzgoodrx.com |
This compound possesses mild atropine-like anticholinergic properties. medsafe.govt.nzpatsnap.com This action involves the blockade of muscarinic receptors. drugbank.com When taken with other drugs that also exhibit anticholinergic activity, the effects become additive, leading to a potential increase in the incidence and severity of anticholinergic side effects. medsafe.govt.nzpatsnap.com
This synergistic interaction can prolong and intensify the anticholinergic effects of both promethazine and the co-administered agent. medsafe.govt.nz Caution is advised when combining promethazine with any medication known to have anticholinergic properties. medcentral.comrwandafda.gov.rw
Table 2: Interaction with Anticholinergic Agents
| Interacting Drug Class | Example Agents | Mechanistic Outcome | Potential Clinical Consequences |
|---|---|---|---|
| Anticholinergic Medications | Atropine, Scopolamine, Hyoscyamine, Benztropine, Oxybutynin | Additive antimuscarinic action. medsafe.govt.nzpatsnap.comsinglecare.com | Dry mouth, blurred vision, urinary retention, constipation, confusion. patsnap.comsinglecare.com |
| Tricyclic Antidepressants (TCAs) | Amitriptyline (B1667244), Imipramine, Nortriptyline | Enhanced and prolonged anticholinergic and CNS depressive effects. medsafe.govt.nzsinglecare.com | Increased sedation and anticholinergic side effects. medsafe.govt.nzsinglecare.com |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Selegiline | Prolonged and intensified anticholinergic and CNS depressive effects. medsafe.govt.nzgoodrx.com | Increased risk of extrapyramidal symptoms and anticholinergic effects. goodrx.comrwandafda.gov.rw |
| First-Generation Antihistamines | Diphenhydramine (B27), Chlorpheniramine | Additive anticholinergic and sedative effects. pdr.net | Increased drowsiness and dry mouth. pdr.net |
As a phenothiazine (B1677639) derivative, promethazine has antidopaminergic properties, acting as an antagonist on dopamine D2 receptors. singlecare.commedscape.comresearchgate.net This mechanism can lead to significant interactions with dopaminergic drugs. For instance, promethazine may counteract the effects of dopamine agonists used to treat conditions like Parkinson's disease.
Conversely, when used with other dopamine antagonists, such as antipsychotic medications, there can be an increased risk of additive effects, including extrapyramidal symptoms (EPS) and neuroleptic malignant syndrome (NMS). rwandafda.gov.rwsinglecare.com Furthermore, the alpha-adrenergic blocking activity of promethazine can interfere with the vasopressor effects of agents like epinephrine (B1671497), which is why epinephrine should not be used to treat hypotension associated with a promethazine overdose. rwandafda.gov.rwfda.gov The interaction with dopamine itself can render it ineffective for treating drug-induced hypotension. drugs.commedscape.com
Pharmacokinetic Interactions: Metabolic and Transport Considerations
Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another. Promethazine is subject to these interactions, primarily through its metabolism by the cytochrome P450 system and its potential to affect gastrointestinal absorption.
Promethazine is extensively metabolized in the liver. medscape.comnih.gov Research has identified the cytochrome P450 enzyme CYP2D6 as the principal enzyme responsible for its metabolism, particularly its hydroxylation. nih.gov Promethazine itself can act as a moderate inhibitor of CYP2D6. medsafe.govt.nzpatsnap.com
This inhibition can lead to clinically significant interactions. When promethazine is co-administered with a drug that is a substrate for CYP2D6, it can slow the metabolism of that drug, leading to increased plasma concentrations and a higher risk of dose-dependent adverse reactions. medsafe.govt.nzpatsnap.com For example, co-administration with the CYP2D6 substrate amitriptyline may lead to an increase in amitriptyline's plasma levels. medsafe.govt.nz Conversely, drugs that inhibit CYP2D6 can increase promethazine levels, while inducers can decrease its effectiveness. fda.govpatsnap.com
Table 3: Promethazine and Cytochrome P450 (CYP) Interactions
| Enzyme | Role in Relation to Promethazine | Interacting Drugs | Clinical Implication of Interaction |
|---|---|---|---|
| CYP2D6 | Primary enzyme for promethazine metabolism. nih.gov Promethazine is also a moderate inhibitor of CYP2D6. medsafe.govt.nz | Inhibitors of CYP2D6: May increase promethazine levels. fda.govpatsnap.comSubstrates of CYP2D6 (e.g., Amitriptyline): Promethazine may increase substrate levels. medsafe.govt.nz | Increased risk of promethazine toxicity if taken with an inhibitor. patsnap.com Increased risk of toxicity from the co-administered drug if it is a CYP2D6 substrate. medsafe.govt.nz |
| CYP3A4 | Involved in the metabolism of co-administered drugs (e.g., codeine). nih.gov | Inhibitors or Inducers of CYP3A4: Can affect the metabolism of drugs like codeine, which is often paired with promethazine. nih.gov | Complex interactions affecting the levels of the parent drug and its active metabolites, potentially altering efficacy and safety. nih.gov |
Promethazine can influence the pharmacokinetics of other drugs by altering their absorption or excretion. After oral administration, promethazine itself is well-absorbed, but it undergoes extensive first-pass metabolism in the liver, resulting in a relatively low oral bioavailability of about 25%. medsafe.govt.nzresearchgate.netnih.gov
Certain gastrointestinal agents, such as non-absorbed antacids, can reduce the absorption of phenothiazines like promethazine; it is recommended to space their administration by at least two hours if possible. medsafe.govt.nz Promethazine may also affect the absorption and excretion of other medications. For example, it has been shown to potentially decrease the absorption of the antiviral drug amprenavir. drugbank.com Conversely, it may decrease the renal excretion rate of certain drugs, leading to higher serum levels. drugbank.com
Table 4: Effects of Promethazine on Drug Absorption and Excretion
| Interacting Agent/Class | Effect on Absorption/Excretion | Potential Clinical Outcome |
|---|---|---|
| Aluminium-containing antacids | Can cause a decrease in the absorption of promethazine. drugbank.com | Reduced serum concentration and potentially a decrease in efficacy of promethazine. drugbank.com |
| Amprenavir | Promethazine can cause a decrease in the absorption of Amprenavir. drugbank.com | Reduced serum concentration and potentially a decrease in efficacy of Amprenavir. drugbank.com |
| Amikacin | Promethazine may decrease the excretion rate of Amikacin. drugbank.com | Could result in a higher serum level of Amikacin. drugbank.com |
| Allopurinol | Promethazine may decrease the excretion rate of Allopurinol. drugbank.com | Could result in a higher serum level of Allopurinol. drugbank.com |
Protein Binding Displacement Interactions
This compound is known to be highly bound to plasma proteins, with serum protein binding reported to be 93%, primarily to albumin. drugbank.com This high degree of protein binding is a significant factor in its potential for drug-drug interactions. When multiple drugs that bind to the same plasma protein are co-administered, they can compete for a limited number of binding sites. This competition can lead to the displacement of one drug by another, resulting in an increased concentration of the free, unbound fraction of the displaced drug in the bloodstream. Since it is the unbound fraction of a drug that is pharmacologically active, this displacement can enhance its therapeutic effects, and also increase the risk of toxicity. nih.govresearchgate.net
Recent research has focused on understanding the specifics of promethazine's interactions with human serum albumin (HSA), the most abundant protein in blood plasma, and its competition with other drugs for binding sites on this protein. nih.govresearchgate.net Such studies are crucial for predicting and managing potential drug interactions.
Human serum albumin has two primary drug-binding sites, known as Sudlow's site I and site II. nih.gov To determine the specific binding sites of this compound and its potential to displace or be displaced by other drugs, displacement experiments are conducted. These experiments often utilize marker ligands that are known to bind specifically to one of these sites. Warfarin (B611796) is a classic probe for site I, while (S)-ibuprofen is commonly used to probe site II. nih.govnih.gov
A study investigating the binding of promethazine (PMZ) and its primary metabolites, N-desmethyl promethazine (DMPMZ) and promethazine sulphoxide (PMZSO), to HSA utilized high-performance affinity chromatography (HPAC) and molecular docking. The study found that promethazine and its metabolites have a high binding affinity for HSA, with bound percentages greater than 80%. nih.govnih.govscilit.com In comparison, codeine (COD), a drug often used in combination with promethazine, showed a lower binding affinity with a bound percentage of 65%. nih.govnih.govscilit.com
Displacement experiments revealed that promethazine, its metabolites, and codeine all bind to both site I and site II on HSA. nih.govnih.govdntb.gov.ua This indicates that there is a potential for competitive binding interactions with other drugs that also bind to these sites. The research suggested that competition between promethazine and its metabolites with codeine can occur at both binding sites of HSA, with a more pronounced effect at site II. nih.govresearchgate.netscilit.com
Further analysis in the study indicated that promethazine exhibits more significant competition with warfarin (site I probe) compared to (S)-ibuprofen (site II probe), suggesting a stronger interaction at site I. nih.gov The co-administration of drugs that have a high affinity for HSA, such as warfarin, can lead to significant drug interactions and potential toxicity due to displacement. nih.govresearchgate.net
The following table summarizes the binding affinity of promethazine and related compounds to Human Serum Albumin.
| Compound | Binding Affinity to HSA (% bound) |
| Promethazine (PMZ) | >80% |
| N-desmethyl promethazine (DMPMZ) | >80% |
| Promethazine sulphoxide (PMZSO) | >80% |
| Codeine (COD) | 65% |
Analytical Methodologies for Promethazine Hydrochloride Research
Spectroscopic Methods
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative estimation of promethazine (B1679618) hydrochloride in pharmaceutical formulations and environmental samples, primarily due to its simplicity, speed, and cost-effectiveness. The method relies on measuring the absorption of ultraviolet or visible light by the compound at specific wavelengths.
Direct UV spectrophotometric methods have been developed, with promethazine hydrochloride exhibiting a maximum absorption wavelength (λmax) at approximately 251 nm in phosphate (B84403) buffer saline pH 7.4. nih.govnih.govfishersci.no These methods often demonstrate linearity obeying Beer's Law over concentration ranges such as 0.125 to 12 µg/mL. nih.gov
Furthermore, various derivatization or oxidative coupling reactions have been utilized to enhance sensitivity and selectivity, shifting the absorption maxima to the visible region and enabling the determination of this compound through colorimetric reactions. For instance, methods based on oxidative coupling reactions can lead to a pinkish-red product with a λmax at 518 nm, obeying Beer's Law in the range of 2-28 µg/mL. nih.govnih.gov Another approach involves oxidation with ammonium (B1175870) cerium (IV) sulfate (B86663) dehydrate followed by conjugation with 5-aminosalicylic acid, yielding a green-colored solution with a maximum absorption at 598 nm. This method demonstrates linearity from 2-28 µg/mL with a molar absorption coefficient of 1.9606 × 10⁴ L/mol·cm. wikipedia.orgcaymanchem.com Other methods have reported absorption maxima at 422 nm using 2-aminopyrimidine (B69317) and sodium persulfate as an oxidant, with a molar absorptivity of 6.89 × 10⁴ L·mol⁻¹·cm⁻¹ over a range of 5-55 µg/mL.
The diverse range of UV-Vis methods highlights the versatility of this technique for this compound quantification.
Table 1: Summary of UV-Visible Spectrophotometric Methods for this compound Quantification
| Method Type | Absorption Maximum (λmax) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Key Reaction/Condition | Reference |
| Direct UV-Vis | 251 nm | 0.125 - 12 | - | Phosphate buffer saline pH 7.4 | nih.govfishersci.no |
| Oxidative Coupling (Sodium Hypochlorite) | 518 nm | 2 - 28 | 0.978 × 10⁴ | Sulfuric acid medium | nih.govnih.gov |
| Oxidative Coupling (Ammonium Cerium (IV) Sulfate Dehydrate + 5-Aminosalicylic Acid) | 598 nm | 2 - 28 | 1.9606 × 10⁴ | Acidic milieu, 1:1 stoichiometric ratio | wikipedia.orgcaymanchem.com |
| Oxidative Coupling (2-Aminopyrimidine + Sodium Persulfate) | 422 nm | 5 - 55 | 6.89 × 10⁴ | Oxidant: Sodium persulfate |
Fluorescence Spectroscopy in Binding Studies
Fluorescence spectroscopy plays a crucial role in investigating the interaction between this compound and biological macromolecules, particularly proteins like bovine serum albumin (BSA) and human serum albumin (HSA). Studies have shown that this compound can remarkably quench the fluorescence of BSA, indicating the formation of a complex. The quenching mechanism is often identified as static quenching.
Research findings include the calculation of association constants (Ka) and the number of binding sites (n) at various temperatures. For instance, the binding constant for promethazine with HSA has been reported around 1.24 × 10⁴ M⁻¹ to 1.57 × 10⁴ M⁻¹. The binding distance between BSA and this compound has been determined to be less than 8 nm, suggesting that energy transfer from BSA to promethazine may occur.
Thermodynamic parameters, such as enthalpy change (ΔH) and entropy change (ΔS), can be derived from fluorescence data using the van't Hoff equation. For the interaction of promethazine with BSA, ΔH was calculated as -23.62 kJ·mol⁻¹ and ΔS as -0.10 J·mol⁻¹·K⁻¹, indicating that the interaction is primarily driven by van der Waals forces and hydrogen bonds. The negative Gibbs free energy change (ΔG) confirms the spontaneity of the binding process. Furthermore, synchronous fluorescence and three-dimensional fluorescence spectra have revealed that the binding of this compound to BSA can induce conformational changes in the protein. Promethazine has been shown to bind to site I (subdomain IIA) of HSA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Cocrystal Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and the analysis of its solid forms, including cocrystals. Solution-state NMR, particularly ¹H NMR, can provide chemical identity of the coformers and active pharmaceutical ingredients (APIs) within cocrystals.
Solid-State NMR for Polymorphism and Cocrystal Characterization
Solid-state NMR (SSNMR) spectroscopy is particularly valuable for characterizing the distinct solid forms of this compound, such as polymorphs and cocrystals, which possess unique physicochemical properties like stability and solubility. It can address structural problems that are challenging for diffraction techniques, including dynamic disorder and non-stoichiometric hydration.
For this compound, SSNMR, specifically ¹³C and ³⁵Cl SSNMR, has been instrumental in confirming crystallographic disorder. Studies have revealed that this compound can exist in distinct disordered forms, characterized by variations in the disorder levels of its aliphatic chain and the N atom of the tertiary amine group. These subtle differences in molecular conformation and crystal packing lead to slight variations in unit cell parameters, which are detectable and confirmed by solid-state nuclear magnetic resonance.
In the context of cocrystal analysis, ³⁵Cl SSNMR experiments have been used to characterize this compound cocrystals. These experiments reveal the chloride environments and distinct hydrogen bonding networks within each solid form through unique quadrupolar interaction parameters. By comparing experimental ³⁵Cl electric field gradient (EFG) tensor data with density functional theory (DFT) calculations, specific chloride ion hydrogen bonding configurations can be identified. This highlights the utility of NMR crystallography in advancing the rational design and understanding of cocrystals.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS), particularly in combination with liquid chromatography, is a critical analytical tool for the sensitive detection, quantification, and identification of this compound, its metabolites, and impurities in various complex matrices.
LC-MS/MS for Trace Analysis in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized for its high sensitivity and selectivity, making it indispensable for trace analysis of this compound in biological matrices such as human plasma, urine, and edible animal tissues. nih.gov
Methods have been developed and validated for the determination of this compound in human plasma and urine, achieving a lower limit of quantification (LLOQ) of 1.00 ng/mL. Typical chromatographic conditions often involve C18 analytical columns (e.g., Diamonsil C18 or Waters Symmetry C18) with mobile phases consisting of mixtures of methanol (B129727) and water, or formic acid in acetonitrile (B52724) and water. nih.gov The detection is commonly performed in positive ion mode using multiple reaction monitoring (MRM) for high specificity.
In studies involving edible swine tissues (muscle, liver, kidney, and fat), LC-MS/MS methods have demonstrated limits of detection (LOD) as low as 0.05 µg/kg and limits of quantification (LOQ) ranging from 0.1 µg/kg to 0.5 µg/kg for promethazine and its metabolites. These methods are crucial for monitoring drug residues and supporting pharmacokinetic studies.
Identification of Metabolites and Impurities
Mass spectrometry is pivotal for the identification and characterization of this compound metabolites and impurities. Promethazine undergoes extensive metabolism in the liver, primarily via hydroxylation by CYP2D6 and N-demethylation by CYP2B6.
The main identified metabolites include:
Promethazine sulfoxide (B87167) (PMZSO) : Formed through sulfoxidation.
N-desmethylpromethazine (Nor1PMZ or DMPMZ) : Resulting from N-demethylation.
LC-MS/MS is extensively used to identify and quantify these metabolites in various biological samples. For instance, in swine tissues, molecular ion peaks (m/z) for promethazine (285.2), promethazine sulfoxide (301.3), and N-desmethylpromethazine (271.3) have been identified in positive ion mode. This capability allows for comprehensive analysis of drug metabolism pathways and the detection of potential degradation products or impurities, which is critical for drug quality control and safety. nih.gov
Synthetic Chemistry and Derivatization Research
Novel Synthetic Routes and Methodologies for Promethazine (B1679618) Hydrochloride
The pharmaceutical industry is continually exploring novel synthetic routes for active pharmaceutical ingredients (APIs) like promethazine hydrochloride to enhance efficiency, reduce environmental impact, and improve product purity.
Development of Efficient and Environmentally Sustainable Synthesis Pathways
Recent advancements in the synthesis of this compound highlight a move towards greener chemistry principles, emphasizing higher yields, minimized impurities, and environmental sustainability. google.comresearchgate.netresearchgate.netbcrcp.ac.in One detailed synthetic route involves a multi-step process: initially, thionyl chloride is added to a toluene-methanol solvent, followed by the dropwise addition of N,N-dimethyl isopropanolamine to produce an intermediate designated as PMZ-1. google.com Subsequently, phenothiazine (B1677639) and an alkali (such as sodium hydroxide (B78521) or potassium hydroxide) are reacted with PMZ-1 in a toluene-methanol solvent under reflux conditions to yield PMZ-2. google.com The process concludes with the formation of a salt using oxalic acid to obtain PMZ-3, which is then reacted with dry HCl gas in a methanol-acetone solvent to crystallize the final this compound product. google.com This methodology aims to deliver a product with high purity and a reduced total impurity content, contributing to improved pharmaceutical quality. google.com
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, often facilitated by ball milling, represents a contemporary and advantageous methodology for preparing various solid forms of APIs, including this compound. researchgate.netrsc.orgrsc.orgresearchgate.net This technique is lauded for offering several benefits over traditional methods, such as achieving higher yields, improved scalability, reduced impurity profiles, and shorter reaction times. researchgate.netrsc.orgrsc.org
Studies have investigated the mechanochemical synthesis of both established and novel cocrystals of promethazine HCl with diverse pharmaceutically acceptable coformers, including succinic acid, oxalic acid, malonic acid, and malic acid. researchgate.netrsc.orgrsc.org For instance, a new solid form of this compound was successfully obtained through the grinding of this compound with acetic acid in a 1:1 ratio using a ball mill. researchgate.net This mechanochemical reaction demonstrated completion within two hours with increased milling time, concurrently leading to a decrease in nanocrystalline size and an increase in lattice strain. researchgate.net The structural characterization of these new solid forms, which can crystallize in systems such as monoclinic, was performed using techniques like X-ray diffraction (XRD), Fourier transformed infrared (FTIR) spectroscopy, and Differential Thermal Analysis (DTA). researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) investigations are fundamental to deciphering how specific alterations in the chemical structure of a compound like promethazine influence its biological functions, including its interaction with receptors, potency, and selectivity. gpatindia.comramauniversity.ac.in As a phenothiazine derivative, promethazine's pharmacological profile is significantly shaped by its unique structural characteristics. gpatindia.comnih.govwikipedia.org
Elucidation of Key Structural Features for Receptor Binding
Promethazine primarily functions as a first-generation histamine (B1213489) H1 receptor antagonist, exhibiting a high binding affinity for this receptor (Kᵢ = 0.98 nM for the human receptor). gpatindia.comcaymanchem.commedchemexpress.com The essential structural requisites for H1-receptor antagonists, encompassing promethazine, include a diaryl substitution, an optimal spatial separation (typically 5-6 Angstroms) between the diaryl ring system and the terminal nitrogen atom, and a tertiary amine functional group located at the terminal nitrogen. gpatindia.comramauniversity.ac.inslideshare.net
For phenothiazine derivatives, the structure-activity relationship can be summarized as follows:
Alkyl Chain Length : A branched alkyl chain, typically comprising two to three carbon atoms, serves as a linker between the phenothiazine ring system and the nitrogen atom. gpatindia.comramauniversity.ac.in While an ethylene (B1197577) chain usually maximizes H1 antihistaminic activity, promethazine is an exception; despite its branched alkyl chain, it maintains higher potency compared to its non-branched counterparts. gpatindia.comramauniversity.ac.inslideshare.net
Diaryl Substitution : The presence of two aryl rings is crucial for potent H1 receptor affinity. In promethazine, these aryl rings are intrinsically linked within the tricyclic phenothiazine core. gpatindia.comramauniversity.ac.in
Terminal Nitrogen Atom : For maximal activity, the terminal nitrogen atom should be a tertiary amine, and it may also be incorporated into a heterocyclic ring structure. gpatindia.comramauniversity.ac.inslideshare.net This nitrogen's basicity (pKa 8.5-10) facilitates protonation, which is vital for its interaction with the H1 receptor. ramauniversity.ac.inslideshare.net
Beyond its primary H1 receptor antagonism, promethazine also demonstrates antagonistic effects on muscarinic acetylcholine (B1216132) receptors (mAChRs; Kᵢ = 22 nM), NMDA receptors (EC50 = 20 μM), and exhibits moderate affinity for 5-HT2A, 5-HT2C, and α1-adrenergic receptors. gpatindia.comwikipedia.orgcaymanchem.commedchemexpress.com The phenothiazine ring system and its attached side chain are pivotal for mediating these diverse binding profiles. gpatindia.comwikipedia.org
Impact of Substituent Modifications on Potency and Selectivity
Modifications to the substituents on the phenothiazine ring system and its side chain can profoundly influence the potency and selectivity of promethazine and analogous compounds. Generally, for phenothiazine derivatives, optimal neuroleptic activity is observed when the ring A substituent is located at the 2nd position. gpatindia.com Electron-withdrawing groups at this position typically enhance antipsychotic activity. slideshare.netgpatindia.com For instance, a trifluoromethyl substituent can foster more favorable Van der Waals interactions with the side chain than a chlorine substituent, thus affecting potency. gpatindia.com However, promethazine itself lacks such substituents at the 2-position, which contributes to its predominant antihistaminic and sedative effects rather than strong antipsychotic properties. wikipedia.org
The branched alkyl chain connecting the phenothiazine core to the tertiary amine is a distinguishing structural feature of promethazine. Uniquely, while branching commonly diminishes antihistaminic activity in many first-generation H1 antagonists, promethazine's branched structure is associated with increased potency. ramauniversity.ac.inslideshare.net This observation suggests a specific conformational preference or interaction profile that is uniquely accommodated by promethazine's branched architecture.
Impurity Profiling and Characterization in Synthetic Processes
Impurity profiling and characterization are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical substances such as this compound. waters.commtc-usa.comwaters.compharmaffiliates.com Impurities may originate from starting materials, intermediates, reagents, or as degradation products throughout the synthetic process. mtc-usa.comwaters.com
Challenges in the impurity analysis of promethazine HCl formulations include the tendency of its amine groups to induce peak tailing during High-Performance Liquid Chromatography (HPLC) due to interactions with residual silanols on chromatographic columns. mtc-usa.com Moreover, achieving sufficient selectivity between promethazine and its structural isomers, like iso-promethazine, can be difficult when relying solely on reversed-phase mechanisms. mtc-usa.com
Key impurities and degradation products identified in association with this compound include:
Iso-Promethazine : An isomer of promethazine, often posing challenges for chromatographic resolution. mtc-usa.compharmaffiliates.com
Promethazine Sulfoxide (B87167) : A common degradation product that can arise from oxidation. mtc-usa.com
N-desmethylpromethazine : An impurity or metabolite formed through demethylation. nih.govmtc-usa.com
Analytical techniques such as Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and HPLC are widely employed for the quantitative analysis and impurity profiling of this compound. waters.commtc-usa.comwaters.comuspnf.comorientjchem.org These methods utilize specific column chemistries (e.g., SymmetryShield RP18, Cogent UDC-Cholesterol, Cogent Phenyl Hydride) and mobile phases meticulously designed to achieve optimal resolution between promethazine and its various impurities. waters.commtc-usa.comwaters.comorientjchem.org For example, an UPLC method demonstrated effective chromatographic resolution of promethazine from known impurities using a BEH C18 symmetry shield column. orientjchem.org The linearity, repeatability, and robustness of these analytical methods are thoroughly validated to ensure their suitability for routine quantitative analyses and impurity detection, in accordance with guidelines such as ICH Q2(R1). orientjchem.orgmdpi.com
The United States Pharmacopeia (USP) establishes specific suitability requirements for this compound oral solutions, including parameters such as the resolution between promethazine and its related compound B peaks, acceptable tailing factors, and limits for relative standard deviation in assay and impurity content. uspnf.com This stringent impurity profiling and characterization are crucial for maintaining the consistent quality and safety of this compound throughout its manufacturing and shelf-life.
Current Research Trends and Future Directions
Exploration of Promethazine (B1679618) Hydrochloride for Repurposing
Drug repurposing, the investigation of existing drugs for new therapeutic uses, presents a promising avenue for accelerating the development of novel treatments. nih.gov Promethazine hydrochloride is among the compounds being explored for indications beyond its established uses. nih.govnihr.ac.uk
Research into Anti-Inflammatory and Immunomodulatory Potential
Recent research has highlighted the anti-inflammatory and immunomodulatory properties of this compound. A clinical trial investigating a combination therapy (APMV2020) that includes promethazine, aspirin, and micronutrients for mild to moderate COVID-19 patients demonstrated significant potential. researchgate.netnih.gov The study reported that this combination not only offered speedy clinical recovery but also showed significant anti-inflammatory effects by reducing markers like lactate (B86563) dehydrogenase (LDH), ferritin, and C-reactive protein (CRP). researchgate.netnih.gov The immunomodulatory properties are suggested to offer long-term protection which may help in managing long-COVID symptoms. researchgate.netnih.gov Furthermore, topical H1 receptor antagonists, like promethazine, have been shown to possess potent anti-inflammatory activity, which is partly linked to an enhanced permeability barrier function in the skin. ajpsonline.com
Investigating Anti-Cancer or Anti-Microbial Properties
The potential of phenothiazines, the class of drugs to which promethazine belongs, in oncology is an active area of research. iiarjournals.orgiiarjournals.org Studies have explored their ability to destroy cancer cells and increase their sensitivity to chemotherapy. iiarjournals.org Promethazine, in particular, has been shown to exhibit chemosensitizing activity in certain human breast cancer drug-resistant sublines when used in combination with drugs like vincristine (B1662923) or doxorubicin. mdpi.com This effect is attributed to its ability to modulate P-glycoprotein (P-gp) activity and decrease the expression of MDR1 and MRP1 genes, which are associated with multidrug resistance in cancer cells. mdpi.com
In the realm of antimicrobial research, phenothiazines have demonstrated notable effects. iiarjournals.org They can enhance the bactericidal function of macrophages and inhibit efflux pumps, which are mechanisms bacteria use to expel antibiotics. iiarjournals.org Promethazine has been observed to inhibit the virulence plasmid in addition to the R-plasmid, which is associated with antibiotic resistance. iiarjournals.org A synergistic effect was noted when promethazine was used with gentamicin (B1671437) for treating recurrent urogenital infections caused by E. coli, even in cases where the pathogen was resistant to gentamicin. iiarjournals.org
Pharmacogenomics and Personalized Medicine Research
Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs, aiming to tailor treatments for better efficacy and safety. nih.gov
Genetic Polymorphisms Affecting this compound Metabolism (e.g., CYP2D6 Genotyping)
The metabolism of promethazine is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme. amazonaws.comnih.gov The gene encoding for CYP2D6 is highly polymorphic, meaning it has many different variations (alleles). nih.gov These genetic variations can lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. wikipedia.org
CYP2D6 Metabolizer Phenotypes:
Poor Metabolizers (PMs): Have little to no functional CYP2D6 enzyme. wikipedia.org
Intermediate Metabolizers (IMs): Metabolize drugs at a rate between poor and extensive metabolizers. wikipedia.org
Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 function. wikipedia.org
Ultrarapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to greater-than-normal enzyme function. wikipedia.org
The frequency of these polymorphisms varies among different ethnic populations. amazonaws.com Genetic testing for CYP2D6 can help predict an individual's metabolizer status, which can be crucial for optimizing therapy with drugs metabolized by this enzyme. amazonaws.comnih.gov For instance, in the context of codeine, which is metabolized to morphine by CYP2D6, ultra-rapid metabolizers are at risk of life-threatening respiratory depression due to rapid conversion. fda.gov
Inter-Individual Variability in Response and Adverse Effects
The genetic variations in CYP2D6 contribute to the significant inter-individual variability observed in patient responses to promethazine and the incidence of adverse effects. ajpsonline.comnih.gov An individual's inherited metabolizer status can affect the plasma concentrations of the drug, leading to either therapeutic failure or toxicity at standard doses. oup.com For example, poor metabolizers may experience exaggerated or prolonged sedative effects, while ultrarapid metabolizers might not achieve therapeutic concentrations. nih.gov This variability underscores the importance of considering pharmacogenetic factors in clinical practice to personalize treatment and minimize adverse drug reactions. ajpsonline.comnih.gov Adverse effects of promethazine can range from mild issues like dry mouth and dizziness to more severe reactions such as respiratory depression, especially in young children, and neuroleptic malignant syndrome. fda.govnih.govmedicalnewstoday.commedcentral.com
Advanced Drug Delivery Systems Research (Academic Focus)
To overcome limitations of conventional delivery methods, such as low bioavailability due to extensive first-pass metabolism, research has focused on developing advanced drug delivery systems for this compound. mdpi.comijper.org
One area of investigation is transdermal delivery , which aims to bypass the hepatic first-pass metabolism and enhance bioavailability. ijper.org Studies have explored the formulation of transdermal patches and gels. ijper.org
Another focus is on nasal delivery systems , such as mucoadhesive in-situ gels. tandfonline.com This route offers a large surface area for absorption and avoids the first-pass effect, potentially increasing bioavailability. tandfonline.com The gel formulation is designed to reduce mucociliary clearance, thereby prolonging the contact time of the drug with the nasal mucosa. tandfonline.com
Oral dispersible tablets (ODTs) and sublingual tablets are also being developed to offer rapid onset of action, which is particularly beneficial for indications like motion sickness. drug-dev.comnih.gov These formulations disintegrate quickly in the mouth, allowing for direct absorption into the systemic circulation through the oral mucosa, thus avoiding the gastrointestinal tract and first-pass metabolism. drug-dev.comnih.gov
Furthermore, research into stimuli-responsive hydrogels as oral delivery systems is underway. mdpi.com Novel hydrogels with an interpenetrating polymer network (IPN) structure have shown pH-responsive swelling behavior, making them suitable for targeted drug release in the intestine. mdpi.com These systems have demonstrated the potential for prolonged drug release. mdpi.com
Table of Research Findings on this compound
Table of Mentioned Chemical Compounds
Nanotechnology Applications (e.g., Nanoparticles, Liposomes)
Nanotechnology offers promising avenues to improve the delivery and efficacy of this compound. By encapsulating the drug in nano-sized carriers, researchers are working to overcome challenges such as poor bioavailability and undesirable taste.
One area of focus is the development of nanocapsules for taste masking. For instance, polyamide-based nanocapsules have been synthesized using an interfacial polycondensation technique. These nanocapsules, with an average particle size of approximately 193.63 nm, have demonstrated the ability to effectively encapsulate this compound, significantly reducing its bitter taste. In vitro release studies using artificial saliva showed minimal drug release, indicating successful taste masking.
Another significant application is the use of PLGA (poly(lactic-co-glycolic acid)) nanoparticles. In a recent study, this compound was loaded into PLGA nanoparticles, resulting in particles around 217 nm in size. This approach was investigated for its potential in cancer therapy, specifically in triple-negative breast cancer, where the nanoparticles demonstrated the ability to be internalized by cells. Nanogels are also being explored as a versatile platform for the controlled and prolonged release of various biologically active agents, including promethazine. Other nanoparticle systems that have been utilized for drug entrapment include nanocrystals, solid lipid nanoparticles, nano-frameworks, and silica (B1680970) and chitosan (B1678972) nanoparticles.
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another key area of nanotechnology research for drug delivery. While specific studies on this compound-loaded liposomes are emerging, the technology is well-established for its ability to encapsulate both hydrophilic and lipophilic drugs, potentially improving their stability and pharmacokinetic profiles.
Table 1: Examples of Nanotechnology Applications in Promethazine Research
| Nanocarrier System | Primary Research Focus | Key Findings |
|---|---|---|
| Polyamide-based Nanocapsules | Taste Masking | Effective encapsulation and significant reduction of bitter taste. |
| PLGA Nanoparticles | Cancer Therapy (preclinical) | Demonstrated cellular internalization in triple-negative breast cancer cells. |
| Nanogels | Controlled Drug Delivery | Potential for prolonged and controlled release of entrapped therapeutic agents. |
Topical and Transdermal Delivery System Innovations (Research into mechanisms, not specific product details)
Innovations in topical and transdermal delivery systems for this compound are primarily driven by the goal of bypassing the extensive first-pass metabolism that significantly reduces its oral bioavailability to as low as 25%. Research in this area focuses on the mechanisms of skin permeation and the development of novel formulations to enhance drug delivery through the skin.
A key mechanism being explored is the use of penetration enhancers. These are compounds that temporarily and reversibly disrupt the barrier function of the stratum corneum, the outermost layer of the skin. For example, research has investigated the use of various polymers and penetration enhancers to facilitate the transdermal delivery of this compound. Studies have utilized polymers like Eudragit RS 100 and Eudragit RL 100 in the formulation of transdermal films. The inclusion of penetration enhancers such as dimethyl sulfoxide (B87167) has been shown to improve the permeation of the drug through the skin.
The development of transdermal patches and gels is a significant area of investigation. Researchers have formulated matrix diffusion-mediated transdermal patches using hydrophilic polymers like different grades of hydroxypropyl methylcellulose (B11928114) (HPMC). The mechanical properties of these patches, such as tensile strength and elongation at break, are critical parameters that are evaluated to ensure their suitability for application. Similarly, transdermal gels have been developed using gel-forming agents like carbopol and xanthan gum.
The mechanism of drug release from these systems is also a focal point of research. In vitro release studies have shown that the release of promethazine from these transdermal systems can be sustained over a period of time, with some formulations exhibiting zero-order release kinetics, indicating a constant rate of drug release. The permeation of the drug across different skin models, including rat abdominal skin, is often studied ex vivo to predict its performance in humans.
Table 2: Research Highlights in Transdermal Delivery of this compound
| Delivery System | Polymers/Agents Investigated | Key Research Findings |
|---|---|---|
| Transdermal Films | Eudragit RS 100, Eudragit RL 100 | Optimized formulations showed sustained drug release for up to 12 hours. |
| Transdermal Patches | HPMC E5, HPMC E50, HPMC E15 | Formulations demonstrated reliable mechanical properties and satisfactory in vitro drug release. |
| Transdermal Gels | Carbopol, Xanthan Gum | Carbopol-based gels exhibited high flux, indicating efficient drug permeation. |
Computational Chemistry and In Silico Modeling
Computational chemistry and in silico modeling have become indispensable tools in modern drug research, providing deep insights into the molecular interactions of drugs like this compound. These methods allow for the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of new molecules with improved properties.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction of promethazine with its biological targets. For example, molecular docking studies have been employed to investigate the binding of promethazine to human serum albumin (HSA), a key protein involved in drug transport in the bloodstream. These studies have helped to identify the specific binding sites on HSA for promethazine and its metabolites, revealing that they can bind to both site I and site II of the protein.
Furthermore, molecular docking has been used to compare the binding of promethazine and other drugs to proteins like human hemoglobin. The results from these simulations, which often correlate well with experimental data from techniques like fluorescence spectroscopy and circular dichroism, indicate that the binding of promethazine to hemoglobin is primarily stabilized by hydrophobic interactions and van der Waals forces.
Molecular dynamics simulations take the static snapshots provided by molecular docking and simulate the movement of atoms and molecules over time. This provides a more dynamic view of the drug-receptor interaction, helping to understand the stability of the complex and any conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are developed by correlating the physicochemical properties or structural features of a series of compounds with their measured biological activities.
In the context of promethazine and related compounds, QSAR has been used to analyze antihistamine activity. For instance, QSAR studies have been conducted on derivatives of thiazole (B1198619) and benzothiazole (B30560) with H1-antihistamine activity. These models can help in the initial prediction of the activity of new compounds within histamine (B1213489) receptors.
While specific, detailed QSAR models for this compound are part of ongoing research, the general methodology has been applied to antihistamines to predict various properties, including potential toxicities. For example, QSAR models have been developed to predict the ocular toxicity of a range of small molecules, including this compound. Such models are valuable for virtual screening and prioritizing compounds for further experimental testing. The development of robust QSAR models can aid in the design of new antihistamines with improved efficacy and a better safety profile.
Challenges and Opportunities in this compound Research
Despite its long-standing use, research on this compound continues to evolve, presenting both challenges and opportunities. A key area of focus from an academic perspective is addressing the inherent limitations of it as a first-generation antihistamine.
Addressing Limitations of First-Generation Antihistamines (Academic Perspective)
From an academic and clinical research standpoint, a significant challenge associated with this compound lies in its classification as a first-generation H1-antihistamine. These earlier antihistamines are known for their ability to cross the blood-brain barrier, which leads to a range of central nervous system (CNS) effects.
The primary limitation is the potential for sedation, drowsiness, and impairment of cognitive and psychomotor functions. Research has consistently shown that first-generation antihistamines can interfere with neurotransmission at H1 receptors in the CNS. This can lead to decreased mental acuity and concentration. Furthermore, these agents often lack receptor selectivity, binding to muscarinic, serotonin (B10506), and α-adrenergic receptors, which can result in additional side effects.
The opportunity for future research lies in developing strategies to mitigate these CNS effects while retaining the therapeutic benefits of promethazine. This could involve the design of new derivatives of promethazine that have reduced ability to penetrate the blood-brain barrier. The development of second-generation antihistamines was a direct response to these limitations, as they are designed to be more selective for peripheral H1-receptors and have a lower propensity to cause sedation.
Another academic challenge is the fact that many first-generation antihistamines, including promethazine, were introduced before the current rigorous standards for drug investigation were established. Therefore, there is an opportunity for more comprehensive studies on their pharmacology, including detailed investigations into drug-drug interactions and their effects in specific patient populations.
Development of Safer Analogues with Reduced Off-Target Effects
This compound, a first-generation phenothiazine (B1677639), is well-known for its potent antihistaminic effects, primarily through the antagonism of the histamine H1 receptor. However, its clinical utility is often hampered by a broad range of side effects stemming from its interaction with numerous other receptors, a phenomenon known as polypharmacology. nih.govnih.govamazonaws.compatient.info These off-target interactions are responsible for sedative, anticholinergic, and extrapyramidal symptoms. nih.govfrontiersin.org Consequently, a significant trend in medicinal chemistry is the rational design of promethazine analogues with improved receptor selectivity to minimize these undesirable effects while retaining the desired therapeutic activity. jmedchem.comresearchgate.net
The off-target profile of promethazine is extensive, with significant antagonist activity at muscarinic (M1, M2, M3, M4, M5), dopamine (B1211576) (D2), alpha-adrenergic (α1), and serotonin (5-HT2A, 5-HT2C) receptors. wikipedia.orgdrugbank.comdrugbank.com This lack of selectivity is the molecular basis for its well-documented side effects. For instance, its sedative properties are largely due to its potent H1 receptor blockade in the central nervous system and anticholinergic activity. patient.infonih.gov Antagonism at dopamine D2 receptors is linked to extrapyramidal side effects, similar to those seen with antipsychotic phenothiazines. nih.govfrontiersin.org
Current research focuses on modifying the classic phenothiazine scaffold to create analogues with a higher affinity for the target receptor (e.g., H1) and significantly lower affinity for off-target receptors. These efforts are guided by an understanding of the structure-activity relationships (SAR) of the phenothiazine class. jmedchem.comnih.gov
Key Research Findings and Strategies:
Structural Modification of the Phenothiazine Core: One promising strategy involves the polyhalogenation of the phenothiazine ring system. Research has shown that introducing multiple halogen atoms to the core structure can significantly alter the compound's receptor binding profile. A notable study by Nizi et al. (2020) on the development of antitubercular phenothiazines demonstrated that dibromo and tetrachloro derivatives exhibited markedly reduced affinity for dopaminergic and serotonergic receptors compared to the parent compounds. vscht.cznih.govresearchgate.net This suggests that strategic halogenation could be a viable approach to designing safer promethazine analogues with fewer CNS side effects. vscht.cz For example, a dibrominated phenothiazine and a tetrachlorinated derivative were highlighted for their reduced CNS receptor binding. nih.govvscht.cz
Bioisosteric Replacement: Replacing the sulfur atom in the phenothiazine core with selenium to create a phenoselenazine is another innovative approach. vscht.czscielo.br One such compound, a dibromophenoselenazine, was also found to have a better anti-TB profile and was part of the group of compounds showing reduced affinity for key CNS receptors. vscht.cznih.govresearchgate.net This indicates that altering the core heteroatoms can modulate pharmacological properties favorably.
Side Chain Modification: Modifications to the alkylamine side chain of promethazine are also crucial. The length and branching of this chain, as well as the nature of the terminal amine group, can influence receptor selectivity and potency. jmedchem.com For instance, incorporating piperazine (B1678402) moieties has been a successful strategy in developing second-generation antipsychotics with reduced extrapyramidal side effects. jmedchem.com
Stereochemistry: Promethazine is a chiral compound, and there is growing evidence that its enantiomers possess different pharmacological activities. wikipedia.orgnih.govcore.ac.uk Developing enantiomerically pure versions of promethazine or its analogues could lead to drugs with a better therapeutic index, by isolating the enantiomer with the desired activity and lower off-target effects.
The table below summarizes the binding affinity of this compound for its primary target and various off-target receptors, illustrating the molecular basis for its diverse pharmacological effects. The goal in developing safer analogues is to increase the selectivity for the H1 receptor while significantly reducing affinity for the other receptors listed.
Table 1: Binding Affinity (Ki) of Promethazine at Various Receptors
Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand/Drug | Ki (nM) | Receptor Type | Associated Effect |
| Histamine H1 | Promethazine | 0.33-1.4 | Primary Target | Antihistaminic |
| Muscarinic M1 | Promethazine | 3.32 | Off-Target | Anticholinergic |
| Muscarinic M2 | Promethazine | 12 | Off-Target | Anticholinergic |
| Muscarinic M3 | Promethazine | 4.15 | Off-Target | Anticholinergic |
| Muscarinic M4 | Promethazine | 1.06 | Off-Target | Anticholinergic |
| Muscarinic M5 | Promethazine | 3.31 | Off-Target | Anticholinergic |
| Dopamine D2 | Promethazine | 260 | Off-Target | Antipsychotic/EPS |
| Serotonin 5-HT2A | Promethazine | 19 | Off-Target | Sedative/Anxiolytic |
| Serotonin 5-HT2C | Promethazine | 6.48 | Off-Target | Sedative/Anxiolytic |
| Adrenergic α1A | Promethazine | 32 | Off-Target | Hypotensive |
| Adrenergic α1B | Promethazine | 21 | Off-Target | Hypotensive |
Data sourced from Wikipedia, which cites various primary sources. wikipedia.org
Table 2: Research Findings on Promethazine Analogues with Reduced Off-Target Effects
| Compound Class | Key Structural Modification | Primary Research Focus | Finding on Off-Target Effects | Reference |
| Polyhalogenated Phenothiazines | Dibromo or tetrachloro substitution on the phenothiazine core | Antitubercular Activity | Markedly reduced affinity for dopaminergic and serotonergic receptors | vscht.cznih.govresearchgate.net |
| Phenoselenazines | Replacement of sulfur with selenium in the core structure | Antitubercular Activity | Reduced binding to CNS receptors | vscht.czscielo.br |
Future research will likely continue to leverage computational modeling and advanced synthetic techniques to design and create novel promethazine analogues. amazonaws.com The aim is to achieve a highly selective H1 antagonist that is devoid of the sedative and other CNS-related side effects that limit the use of the parent compound, thereby offering a safer therapeutic alternative. jmedchem.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling promethazine hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile rubber gloves (tested against degradation and penetration time) and wear long-sleeved protective clothing to avoid skin contact . Ensure adequate ventilation to minimize inhalation risks, especially during prolonged exposure .
- Storage : Store in tightly sealed containers in a well-ventilated, locked area to prevent unauthorized access . Avoid exposure to direct sunlight, as light-sensitive degradation products may form .
- Waste Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities to prevent environmental contamination (e.g., aquatic toxicity concerns) .
Q. What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
- Methodological Answer :
- UV-Vis and IR Spectrophotometry : Dissolve samples in water or methanol and measure absorbance at specific wavelengths (e.g., 249 nm for UV). Confirm identity via IR spectra matching .
- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile:phosphate buffer (pH 2.4) for separation from degradation products .
- Capillary Electrophoresis (CE) : Optimize buffer conditions (e.g., 80 mmol/L SDS, 20 mmol/L NaH2PO4, pH 2.4) for simultaneous quantification with other drugs like codeine phosphate .
Q. How can researchers assess the purity of this compound samples?
- Methodological Answer :
- Clarity Test : Dissolve 1.0 g in 10 mL water; a clear, colorless solution confirms absence of insoluble impurities .
- Heavy Metal Analysis : Use USP Method 2, where the sample is treated with sulfide reagent and compared to a lead standard (≤20 ppm) .
- pH Verification : Ensure a 1:10 aqueous solution has a pH between 4.0–5.5 to confirm stability and ionic form .
Advanced Research Questions
Q. How can degradation products of this compound be identified and quantified in aqueous solutions?
- Methodological Answer :
- Column Chromatography : Separate degradation products using silica gel columns with a chloroform:methanol gradient. Detect via UV at 254 nm and confirm structures using mass spectrometry .
- Resonance Rayleigh Scattering (RRS) : React degradation products with ammonium molybdate to form ion-association complexes. Measure RRS intensity at 365 nm with detection limits as low as 4.5 μg/L .
Q. What parameters optimize the electrochemical detection of this compound in complex matrices?
- Methodological Answer :
- Electrode Modification : Use a (SiPy<sup>+</sup>Cl<sup>−</sup>/CuTsPc)5 layer-by-layer film to enhance sensitivity .
- Square-Wave Voltammetry : Set frequency to 100 s<sup>−1</sup>, amplitude to 40 mV, and step potential to 2 mV. The oxidation peak at 0.79 V provides a linear range of 0.03–2.4 mg/L, with a detection limit of 8.71 × 10<sup>−9</sup> mol/L .
Q. How can drug-drug interaction studies between this compound and CNS depressants be designed in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-GABA) to assess competitive inhibition at GABAA or NMDA receptors .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry when promethazine is titrated with opioids or benzodiazepines .
- CYP450 Inhibition Studies : Incubate promethazine with human liver microsomes and probe substrates (e.g., CYP2D6) to evaluate metabolic interactions via LC-MS/MS .
Q. What strategies mitigate environmental risks during laboratory-scale synthesis of this compound?
- Methodological Answer :
- Waste Containment : Use spill trays and vacuum systems to collect airborne particles. Avoid draining aqueous waste into sewers; instead, neutralize with sodium bicarbonate before disposal .
- Green Chemistry Approaches : Replace chlorinated solvents (e.g., chloroform) with methanol-water mixtures for recrystallization to reduce toxicity .
- Biodegradation Screening : Test microbial consortia from activated sludge for promethazine breakdown efficiency under aerobic conditions .
Tables for Key Data
| Degradation Product | Identification Method | Key Parameter |
|---|---|---|
| Sulfoxide Derivatives | HPLC-UV/IR | Retention time shift |
| Quinone Imines | RRS Spectroscopy | Scattering at 365 nm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
